4-Ethyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-ethyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJNNKYDFBHNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562637 | |
| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126889-07-4 | |
| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-1,3-thiazole-5-carboxylic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the chemical properties of 4-Ethyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and predictive models to offer a robust profile for research and development purposes. This guide includes key physicochemical properties, predicted spectral data, a plausible synthetic pathway, and a generalized experimental protocol for thiazole synthesis.
Chemical and Physical Properties
| Property | 4-Methyl-1,3-thiazole-5-carboxylic acid | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | Predicted: this compound | Data Source |
| IUPAC Name | 4-Methyl-1,3-thiazole-5-carboxylic acid | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | This compound | - |
| CAS Number | 20485-41-0 | 113366-46-4[1] | Not assigned | [1] |
| Molecular Formula | C₅H₅NO₂S | C₇H₉NO₂S[1] | C₆H₇NO₂S | - |
| Molecular Weight | 143.16 g/mol | 171.22 g/mol [1] | 157.19 g/mol | - |
| Melting Point | 287 °C (decomposes) | No data available | Estimated: 200-220 °C | |
| Boiling Point | No data available | No data available | Predicted >300 °C | - |
| Solubility | No definitive data | No definitive data | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | - |
| pKa | No definitive data | No definitive data | Estimated: 3.5 - 4.5 (typical for carboxylic acids) | - |
Spectroscopic Data (Predicted)
Predictive analysis based on standard spectroscopic principles suggests the following characteristic signals for this compound:
-
¹H NMR:
-
A triplet signal corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet signal for the methylene protons (-CH₂-) of the ethyl group.
-
A singlet for the proton on the thiazole ring.
-
A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the two carbons of the ethyl group.
-
Signals for the carbons of the thiazole ring.
-
A signal for the carboxylic acid carbon.
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid.
-
A C=O stretch from the carboxylic acid.
-
C-H stretches from the ethyl group.
-
C=N and C=C stretching from the thiazole ring.
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of the compound.
-
Fragmentation patterns typical for thiazole and carboxylic acid moieties.
-
Synthesis and Experimental Protocols
A common and effective method for the synthesis of thiazole-5-carboxylic acids is the Hantzsch thiazole synthesis. A plausible synthetic route for this compound is outlined below.
Plausible Synthetic Pathway
Caption: Plausible synthetic route for this compound.
General Experimental Protocol for Hantzsch Thiazole Synthesis
This protocol provides a generalized methodology for the synthesis of a 4-substituted-1,3-thiazole-5-carboxylic acid ester, which can then be hydrolyzed to the final carboxylic acid.
Materials:
-
α-haloketone (e.g., Ethyl 2-chloro-3-oxopentanoate)
-
Thioamide (e.g., Formamide)
-
Solvent (e.g., Ethanol, DMF)
-
Base (optional, e.g., pyridine)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for neutralization)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Cyclization:
-
Dissolve the α-haloketone and the thioamide in a suitable solvent in a round-bottom flask.
-
The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then worked up, which may involve extraction with an organic solvent and washing with water and brine.
-
-
Purification of the Ester:
-
The crude ester is purified, commonly by column chromatography on silica gel.
-
-
Hydrolysis:
-
The purified ester is dissolved in a suitable solvent (e.g., a mixture of ethanol and water).
-
An aqueous solution of a base, such as sodium hydroxide, is added.
-
The mixture is stirred, often with heating, until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure.
-
-
Isolation of the Carboxylic Acid:
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Logical Relationships in Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
Caption: Logical workflow for the synthesis of the target compound.
Conclusion
While direct experimental data for this compound is scarce, this guide provides a valuable predictive and comparative analysis based on closely related and well-documented analogues. The provided synthetic pathway and general experimental protocol offer a solid foundation for its laboratory preparation. It is anticipated that the physicochemical properties of the target compound will align with the trends observed in its structural analogues. Further empirical studies are warranted to definitively characterize this compound.
References
A Technical Guide to the Predicted Spectroscopic Profile of 4-Ethyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4-Ethyl-1,3-thiazole-5-carboxylic acid. These predictions are derived from typical values for the functional groups present and data from similar thiazole derivatives.
1.1 Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show four distinct signals in a deuterated solvent like DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~8.5 - 8.3 | Singlet | 1H | Thiazole ring proton (H2) |
| ~3.1 - 2.9 | Quartet | 2H | Methylene protons (-CH₂) |
| ~1.4 - 1.2 | Triplet | 3H | Methyl protons (-CH₃) |
1.2 Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to display six unique carbon signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 162 | Carboxylic acid carbon (C=O) |
| ~158 - 155 | Thiazole ring carbon (C4) |
| ~152 - 148 | Thiazole ring carbon (C2) |
| ~130 - 125 | Thiazole ring carbon (C5) |
| ~25 - 22 | Methylene carbon (-CH₂) |
| ~15 - 12 | Methyl carbon (-CH₃) |
1.3 Predicted Mass Spectrometry (MS) Data
For mass spectrometry, the molecular ion peak and plausible fragmentation patterns are predicted. The molecular formula is C₆H₇NO₂S, with a molecular weight of 157.19 g/mol .
| m/z | Assignment |
| 157 | [M]⁺ (Molecular Ion) |
| 112 | [M - COOH]⁺ |
| 129 | [M - C₂H₄]⁺ |
| 84 | Thiazole ring fragment |
1.4 Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and thiazole functional groups.[1][2]
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 2500 (broad) | O-H stretch (Carboxylic acid dimer)[2] |
| 3100 - 3000 | C-H stretch (aromatic/thiazole) |
| 2980 - 2850 | C-H stretch (aliphatic) |
| 1710 - 1680 (strong) | C=O stretch (Carboxylic acid dimer)[1] |
| ~1600 and ~1470 | C=N and C=C stretch (Thiazole ring) |
| 1440 - 1395 | O-H bend[2] |
| 1320 - 1210 | C-O stretch[2] |
| ~700 | C-S stretch |
Proposed Experimental Protocols
The following protocols describe a generalized approach to the synthesis and spectroscopic characterization of this compound.
2.1 Synthesis Protocol: Modified Hantzsch Thiazole Synthesis
A plausible route to synthesize the title compound is via the Hantzsch thiazole synthesis, starting from ethyl 2-formyl-3-oxopentanoate, which can be synthesized from ethyl 3-oxopentanoate.[3][4][5]
Step 1: Synthesis of Ethyl 4-ethyl-2-aminothiazole-5-carboxylate
-
To a solution of ethyl 2-chloro-3-oxopentanoate (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, ethyl 4-ethyl-2-aminothiazole-5-carboxylate, is collected by filtration, washed with water, and dried.
Step 2: Deamination and Hydrolysis to this compound
-
The amino group at the 2-position can be removed via a diazotization reaction followed by reduction.
-
Subsequently, the ethyl ester is hydrolyzed to the carboxylic acid. Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 3-4.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
2.2 Spectroscopic Characterization Protocol
-
NMR Spectroscopy: Prepare a ~5-10 mg sample of the final compound dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Introduce a dilute solution of the compound into an ESI or EI mass spectrometer to obtain the mass spectrum and analyze the fragmentation pattern.
-
IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an ATR-FTIR spectrometer to identify the characteristic functional group vibrations.
Visualization of Experimental Workflow
The following diagram illustrates the proposed synthetic and analytical workflow.
Caption: Proposed workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to 4-Ethyl-1,3-thiazole-5-carboxylic Acid (CAS Number: 126889-07-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-1,3-thiazole-5-carboxylic acid (CAS No. 126889-07-4), a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly available literature, this document consolidates known information and provides context based on the broader class of thiazole-containing compounds. Thiazole derivatives are recognized for their diverse pharmacological activities, including anticancer and enzyme-inhibiting properties.[1][2][3] This guide covers the known physicochemical properties, plausible synthetic approaches based on established methodologies, and potential biological applications, offering a foundational resource for researchers investigating this and related chemical entities.
Chemical Identity and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 126889-07-4 | [1] |
| Molecular Formula | C₆H₇NO₂S | [1] |
| Molecular Weight | 157.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 301.2 ± 22.0 °C at 760 mmHg (Predicted) | [1] |
| Melting Point | Not available | [4] |
| Solubility | Not available | |
| pKa | Not available | |
| InChI Key | JUJNNKYDFBHNOW-UHFFFAOYSA-N | [1] |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the Hantzsch thiazole synthesis is a well-established and versatile method for the formation of the thiazole ring and can be adapted for this target molecule.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.
Postulated Hantzsch Synthesis Protocol
A plausible synthetic route would involve the reaction of a 2-halo-3-oxopentanoate with thioformamide. The subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.
Workflow for the Postulated Hantzsch Synthesis
References
The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of thiazole-containing compounds, providing researchers and drug development scientists with a comprehensive resource for advancing novel therapeutics.
The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a privileged pharmacophore in a vast array of clinically approved drugs and investigational agents.[2] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][3] This technical guide provides a detailed overview of these activities, complete with quantitative data, experimental protocols, and visualizations of key biological pathways and workflows to empower researchers in the pursuit of new and improved thiazole-based therapies.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, such as the tyrosine kinase inhibitor Dasatinib and the microtubule-stabilizing agent Ixabepilone.[4] The anticancer effects of thiazoles are exerted through diverse mechanisms of action, including the inhibition of key enzymes involved in cell signaling, disruption of microtubule dynamics, and induction of apoptosis.[4][5]
A wide range of thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected thiazole compounds, highlighting their IC50 values.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | CML cell lines | <1 | [6] |
| Compound 5b (thiazole-naphthalene derivative) | MCF-7 (Breast) | 0.48 ± 0.03 | [7] |
| A549 (Lung) | 0.97 ± 0.13 | [7] | |
| Compound 4c (hydrazinyl-thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |
| HepG2 (Liver) | 7.26 ± 0.44 | [8] | |
| Compound 2e (thiazole-chalcone derivative) | Ovar-3 (Ovarian) | 1.55 | [9] |
| MDA-MB-468 (Breast) | 2.95 | [9] | |
| DIPTH (a novel thiazole derivative) | HepG-2 (Liver) | 14.05 | [10] |
| MCF-7 (Breast) | 17.77 | [10] |
Mechanisms of Anticancer Action
1. Tyrosine Kinase Inhibition:
Dasatinib exemplifies the success of targeting specific signaling pathways. It is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), and also inhibits other kinases like the SRC family.[6][11] By blocking these kinases, Dasatinib disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.[11]
2. Tubulin Polymerization Inhibition:
Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][9][12] These compounds often bind to the colchicine binding site on β-tubulin.[7][12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][13]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
Thiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the thiazole derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms.[4][14]
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various bacterial and fungal strains.
| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 (2-phenyl-1,3-thiazole derivative) | S. aureus | 125-150 | [4] |
| E. coli | 125-150 | [4] | |
| A. niger | 125-150 | [4] | |
| Compound 13 (benzo[d]thiazole derivative) | S. aureus | 50-75 | [4] |
| E. coli | 50-75 | [4] | |
| A. niger | 50-75 | [4] | |
| Compound 38 (2,4-disubstituted 1,3-thiazole derivative) | E. coli | 4.51 | [14] |
| Compound 62a (thiazole derivative with nitro group) | P. aeruginosa | 6.25-50 | [15] |
| K. pneumoniae | 6.25-50 | [15] | |
| Compound 3 (heteroaryl thiazole derivative) | Bacterial strains | 230-700 | [16] |
| Compound 8 (heteroaryl thiazole derivative) | Fungal strains | 80-230 | [16] |
Mechanism of Antimicrobial Action: DNA Gyrase Inhibition
One of the key mechanisms of antibacterial action for some thiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][3] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of DNA, leading to bacterial cell death.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[17]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Thiazole derivative stock solution
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Add 100 µL of the thiazole derivative stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 5 µL of the microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties in various in vivo models.[18][19][20]
The following table summarizes the in vivo anti-inflammatory activity of selected thiazole derivatives in the carrageenan-induced paw edema model.
| Compound ID/Name | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Indomethacin (Standard) | 10 | 53.21 ± 0.76 (after 6h) | [19] |
| Compound 16 | 10 | 60.82 ± 1.96 (after 6h) | [19] |
| Compound 3c | - | up to 44 | [20] |
| Compound 3d | - | up to 41 | [20] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[19][21]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Thiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Pletismometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Divide the rats into groups: control, standard, and test groups (different doses of the thiazole derivative).
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a pletismometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings.[1][22]
Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone and thiourea in methanol.
-
Heat the mixture to reflux for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 5% sodium carbonate solution to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Conclusion
Thiazole derivatives represent a rich and diverse class of biologically active compounds with immense therapeutic potential. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, such as the inhibition of tyrosine kinases, tubulin polymerization, and DNA gyrase, offers a rational basis for the design of new and more effective drugs. The provided workflows and signaling pathway diagrams serve as valuable tools for researchers in this dynamic field. Continued exploration of the vast chemical space of thiazole derivatives, coupled with a deeper understanding of their biological targets, will undoubtedly lead to the development of novel therapies for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 17. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
- 20. wjpmr.com [wjpmr.com]
- 21. benchchem.com [benchchem.com]
- 22. chemhelpasap.com [chemhelpasap.com]
Synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-ethyl-1,3-thiazole-5-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their potential as antimicrobial and enzyme inhibitory agents. This document details the prevalent synthetic methodologies, with a focus on the Hantzsch thiazole synthesis. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathways to facilitate a deeper understanding and practical application of these methods in a research and development setting.
Introduction: The Significance of Thiazole Derivatives
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. Its presence in natural products and synthetic drugs underscores its importance as a pharmacophore. Derivatives of thiazole-5-carboxylic acid, in particular, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and enzyme inhibitory properties. The ethyl group at the 4-position can significantly influence the molecule's lipophilicity and steric interactions with biological targets, making this compound derivatives a promising area for drug discovery and development.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most common and versatile method for the synthesis of the thiazole nucleus is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, the key intermediates are ethyl 2-chloro-3-oxopentanoate and thioformamide.
The overall synthetic workflow can be visualized as a three-stage process:
Caption: Overall synthetic workflow for this compound.
The mechanism of the Hantzsch thiazole synthesis is a well-established pathway involving nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
Synthesis of Ethyl 2-chloro-3-oxopentanoate
This procedure outlines the chlorination of ethyl propionylacetate to yield the key α-haloketone intermediate.[1]
-
Materials:
-
Ethyl propionylacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Water
-
-
Procedure:
-
Dissolve ethyl propionylacetate in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 10-15 °C in an ice bath.
-
Add sulfuryl chloride dropwise to the cooled solution over a period of 30-60 minutes, maintaining the temperature between 10-15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture to room temperature and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate
This protocol describes the Hantzsch condensation reaction to form the thiazole ring.
-
Materials:
-
Ethyl 2-chloro-3-oxopentanoate
-
Thioformamide
-
Ethanol or Acetone
-
Sodium bicarbonate (NaHCO₃) or a suitable base
-
-
Procedure:
-
Dissolve ethyl 2-chloro-3-oxopentanoate and a molar equivalent of thioformamide in ethanol or acetone in a round-bottom flask.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Synthesis of this compound
This final step involves the hydrolysis of the ester to the corresponding carboxylic acid.
-
Materials:
-
Ethyl 4-ethyl-1,3-thiazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl) (concentrated)
-
-
Procedure:
-
Dissolve the ethyl 4-ethyl-1,3-thiazole-5-carboxylate in a mixture of ethanol (or methanol) and water.
-
Add an excess of sodium hydroxide or lithium hydroxide to the solution.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3, at which point the carboxylic acid should precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates. The values are based on reported yields for analogous reactions.
Table 1: Synthesis of Ethyl 2-chloro-3-oxopentanoate
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl propionylacetate | Sulfuryl chloride | Chloroform | 10-15 then reflux | ~12 | 70-80 |
Table 2: Hantzsch Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl 2-chloro-3-oxopentanoate | Thioformamide | Ethanol | Reflux | 2-4 | 60-75 |
Table 3: Hydrolysis to this compound
| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl 4-ethyl-1,3-thiazole-5-carboxylate | NaOH | Ethanol/Water | Reflux | 1-2 | 85-95 |
Table 4: Spectroscopic Data (Predicted)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl 4-ethyl-1,3-thiazole-5-carboxylate | ~8.5 (s, 1H, thiazole-H), 4.3 (q, 2H, O-CH₂), 3.0 (q, 2H, ethyl-CH₂), 1.4 (t, 3H, O-CH₂-CH₃), 1.3 (t, 3H, ethyl-CH₃) | ~165 (C=O, ester), ~160 (C2-thiazole), ~150 (C4-thiazole), ~120 (C5-thiazole), ~60 (O-CH₂), ~25 (ethyl-CH₂), ~14 (O-CH₂-CH₃), ~13 (ethyl-CH₃) |
| This compound | ~13.0 (br s, 1H, COOH), ~8.6 (s, 1H, thiazole-H), 3.1 (q, 2H, ethyl-CH₂), 1.3 (t, 3H, ethyl-CH₃) | ~170 (C=O, acid), ~161 (C2-thiazole), ~151 (C4-thiazole), ~121 (C5-thiazole), ~25 (ethyl-CH₂), ~13 (ethyl-CH₃) |
Conclusion
The synthesis of this compound and its derivatives is readily achievable through the robust and well-documented Hantzsch thiazole synthesis. This guide provides the necessary theoretical background and practical experimental protocols to enable researchers to synthesize these valuable compounds for further investigation in drug discovery and development programs. The presented methodologies are scalable and utilize readily available starting materials, making them suitable for a wide range of laboratory settings.
References
In Vitro Antimicrobial Activity of Thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The global challenge of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3] This technical guide provides an in-depth overview of the in vitro antimicrobial activity of thiazole compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of proposed mechanisms of action to aid in the ongoing research and development of new anti-infective drugs.
Core Findings on Antimicrobial Activity
Thiazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][5][6] The versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse array of compounds with potent antimicrobial properties.[3][5]
Quantitative Antimicrobial Data
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for several series of thiazole derivatives against a panel of clinically relevant microorganisms. This data is compiled from multiple studies to facilitate a comparative analysis of structure-activity relationships.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound/Series | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Thiazole-Quinolinium Derivatives (4a1, 4a4, 4b1, 4b4) | 1 - 32 | 1 - 32 | - | 0.5 - 64 | - | [7] |
| 4-(4-bromophenyl)-thiazol-2-amine Derivatives (43a, 43c) | 16.1 µM | - | 28.8 µM | 16.1 µM | - | [1] |
| Heteroaryl(aryl) Thiazole Derivatives (Compound 3) | - | >Ampicillin | - | 0.23 - 0.7 mg/mL | >Ampicillin | [4] |
| Heteroaryl(aryl) Thiazole Derivatives (Compound 4) | - | - | - | 0.17 mg/mL | - | [8] |
| 2,4-disubstituted 1,3-thiazole Derivatives (36, 37) | - | - | 4.51 µM | 3.92-4.01 µM | - | [5] |
| Thiazole-based Thiazolidinones | Potent | - | Potent | - | - | [9] |
| Novel Thiazole Derivatives | 50-200 | - | - | No Inhibition | No Inhibition | [10] |
| 1,3-Thiazole and Benzo[d]thiazole Derivatives (10-15) | 125 | - | - | >200 | - | [11] |
Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound/Series | Candida albicans | Candida parapsilosis | Candida krusei | Aspergillus niger | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine Derivatives (43b, 43d) | 15.3 µM | - | - | 16.2 µM | [1] |
| Heteroaryl(aryl) Thiazole Derivatives (Compound 9) | 0.06 - 0.23 mg/mL | - | - | - | [4] |
| Acylhydrazones with 1,4-phenylenebisthiazole nucleus | Active | Active | Active | - | [3] |
| 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamides (7i, 7j) | - | Active | Active | - | [12] |
| Thiazole-based Piperazines (L1, L3, Cu(L2)Cl2, Cu(L3)Cl2) | - | - | - | - | [13] |
Experimental Protocols
The evaluation of the antimicrobial activity of thiazole compounds typically involves a set of standardized in vitro assays. The following are detailed methodologies frequently cited in the literature.
Broth Microdilution Method for MIC and MBC Determination
This method is widely used for quantitative assessment of antimicrobial activity.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: The thiazole compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Incubation: The standardized microbial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[7][8]
Agar Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of the thiazole compound and placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk.[10]
Mechanisms of Action and Signaling Pathways
Several molecular targets and pathways have been proposed for the antimicrobial action of thiazole derivatives.
Inhibition of Bacterial Cell Division via FtsZ Polymerization
Certain thiazole-quinolinium derivatives have been shown to induce the polymerization of the FtsZ protein in bacterial cells.[14] FtsZ is a crucial protein in bacterial cell division, forming the Z-ring at the division site. By promoting aberrant FtsZ polymerization, these compounds disrupt normal cell division, leading to bacterial cell death.[14]
Caption: Induction of aberrant FtsZ polymerization by thiazole-quinolinium derivatives.
Inhibition of DNA Gyrase and Topoisomerase IV
Benzothiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE).[15] These enzymes are essential for DNA replication, recombination, and repair. Inhibition of their ATPase activity prevents the supercoiling and decatenation of DNA, ultimately leading to bacterial death.[15]
Caption: Inhibition of DNA gyrase and topoisomerase IV by benzothiazole derivatives.
Inhibition of Fungal 14α-Lanosterol Demethylase
In fungi, some thiazole derivatives are proposed to act by inhibiting 14α-lanosterol demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to fungal cell death.
Caption: Inhibition of fungal 14α-lanosterol demethylase by thiazole derivatives.
Experimental Workflow
The general workflow for the in vitro evaluation of the antimicrobial activity of novel thiazole compounds is depicted below.
Caption: A generalized experimental workflow for the assessment of antimicrobial thiazoles.
Conclusion
Thiazole and its derivatives represent a highly promising class of compounds in the quest for new antimicrobial agents. Their synthetic tractability, coupled with a diverse range of biological targets, makes them attractive candidates for further development. This guide provides a foundational understanding of their in vitro antimicrobial properties, the methodologies used for their evaluation, and their potential mechanisms of action. Continued research, focusing on optimizing the structure-activity relationships and exploring novel molecular targets, will be crucial in translating the potential of thiazole compounds into clinically effective drugs to combat the growing threat of antimicrobial resistance.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - Medical Laboratory Journal [fdnp.goums.ac.ir]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Thiazole Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiazole carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for diverse biological activities, making them promising candidates for the development of novel therapeutics against a range of diseases. This technical guide provides an in-depth overview of the key therapeutic targets of thiazole carboxylic acids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts.
Cyclooxygenase (COX) Inhibition: Avenues in Anti-Inflammatory and Cancer Therapy
Thiazole carboxylic acid derivatives have demonstrated notable inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation and are implicated in the progression of some cancers.[1][2] These enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid to prostaglandins.[2][3]
Signaling Pathway of Arachidonic Acid Metabolism via COX Enzymes
The following diagram illustrates the conversion of arachidonic acid into various pro-inflammatory prostaglandins by COX-1 and COX-2. Inhibition of these enzymes by thiazole carboxylic acid derivatives can block this cascade, thereby reducing inflammation.
Quantitative Data: COX-1 and COX-2 Inhibition
The following table summarizes the in vitro inhibitory activities of representative thiazole carboxylic acid derivatives against COX-1 and COX-2, expressed as half-maximal inhibitory concentrations (IC50).
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 2a | COX-1 | 2.65 | 0.36 | [4] |
| COX-2 | 0.95 | [4] | ||
| Compound 2b | COX-1 | 0.239 | 1.25 | [4] |
| COX-2 | 0.191 | [4] | ||
| Compound 2f | COX-1 | - | 3.67 | |
| COX-2 | - | [5] | ||
| Compound 2h | COX-1 | - | - | [5] |
| COX-2 | - | [5] | ||
| Compound 2j | COX-1 | - | 1.51 | |
| COX-2 | 0.957 | [4] |
Note: A lower IC50 value indicates greater potency. A selectivity index > 1 suggests preferential inhibition of COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of thiazole carboxylic acid derivatives on COX-1 and COX-2 can be determined using commercially available screening assay kits, such as those from Cayman Chemical Company.[4]
Materials:
-
COX-1 (human) and COX-2 (human) enzymes
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds (thiazole carboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Stannous chloride
-
Microplate reader
Procedure:
-
Prepare the assay buffer and all reagents as per the manufacturer's instructions.
-
Add the assay buffer, heme, and the enzyme (COX-1 or COX-2) to the wells of a microplate.
-
Add various concentrations of the test compounds to the wells. For control wells, add the solvent vehicle.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a solution of stannous chloride.
-
Measure the absorbance of the product at a specific wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anticancer Activity: Targeting Key Signaling Pathways
Thiazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as those involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Focal Adhesion Kinase (FAK), and Topoisomerase II.[6][8]
Quantitative Data: In Vitro Anticancer Activity
The following table presents the IC50 values of selected thiazole carboxylic acid derivatives against different human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 4c | MCF-7 | Breast Cancer | 2.57 | [6] |
| HepG2 | Liver Cancer | 7.26 | [6] | |
| Compound 4i | MCF-7 | Breast Cancer | 2.86 | [9] |
| HepG2 | Liver Cancer | 5.91 | [9] | |
| A549 | Lung Cancer | 14.79 | [9] | |
| Compound 4j | MCF-7 | Breast Cancer | 3.09 | [9] |
| HepG2 | Liver Cancer | 6.87 | [9] | |
| A549 | Lung Cancer | 17.92 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[6][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (thiazole carboxylic acid derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antidiabetic Potential: Modulating Glucose Metabolism
Thiazole carboxylic acids are also being explored for their potential in the management of diabetes mellitus. Their therapeutic effects are attributed to the inhibition of key enzymes involved in carbohydrate digestion and insulin signaling, including α-amylase, α-glucosidase, and Protein Tyrosine Phosphatase 1B (PTP1B).[10][11][12]
Signaling Pathway of Insulin Action and its Negative Regulation by PTP1B
The binding of insulin to its receptor triggers a signaling cascade that promotes glucose uptake and utilization. PTP1B acts as a negative regulator of this pathway by dephosphorylating the insulin receptor and its substrates.[10][13][14] Inhibition of PTP1B by thiazole carboxylic acid derivatives can enhance insulin sensitivity.
Quantitative Data: α-Amylase and α-Glucosidase Inhibition
The following table shows the IC50 values of thiazole derivatives against α-amylase and α-glucosidase.
| Compound | Target | IC50 (µM) | Reference |
| Compound 1 | α-amylase | 0.70 | [12] |
| α-glucosidase | 1.10 | [12] | |
| Compound 1c | α-amylase | 6.59 (µg/mL) | |
| Compound 1d | α-amylase | 2.03 (µg/mL) | |
| Compound 1g | α-amylase | 3.14 (µg/mL) |
Experimental Protocol: α-Amylase Inhibition Assay
The inhibitory effect of thiazole derivatives on α-amylase activity can be assessed using the 3,5-dinitrosalicylic acid (DNSA) method.
Materials:
-
α-amylase solution
-
Starch solution (1%)
-
Test compounds (thiazole derivatives)
-
Phosphate buffer (pH 6.9)
-
DNSA reagent
-
Spectrophotometer
Procedure:
-
Pre-incubate the α-amylase solution with various concentrations of the test compounds for 10 minutes at 30°C.
-
Add the starch solution to initiate the enzymatic reaction and incubate for 3 minutes.
-
Stop the reaction by adding the DNSA reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature and dilute the reaction mixture with distilled water.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
General Workflow for Synthesis and Biological Evaluation
The discovery and development of novel thiazole carboxylic acid-based therapeutic agents typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 4. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-tyrosine phosphatase-1B acts as a negative regulator of insulin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Reduction of protein tyrosine phosphatase 1B increases insulin-dependent signaling in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-Ethyl-1,3-thiazole-5-carboxylic acid mechanism of action"
An In-depth Technical Guide on the Mechanism of Action of 4-Ethyl-1,3-thiazole-5-carboxylic Acid Derivatives
Disclaimer: The mechanism of action for this compound as a standalone chemical entity is not extensively documented in publicly available scientific literature. However, its core structure forms the basis for derivatives with well-defined biological activities in different domains. This guide explores the two primary, distinct mechanisms of action identified for these derivatives: the inhibition of β-tubulin in oomycetes and the antagonism of the human adrenergic receptor ADRA2C.
Section 1: Inhibition of β-Tubulin Assembly in Oomycetes
Derivatives of this compound are integral to certain fungicides, most notably Ethaboxam. Ethaboxam is a systemic fungicide belonging to the thiazole carboxamide chemical family, classified under the Fungicide Resistance Action Committee (FRAC) Group 22.[1] Its primary application is in controlling diseases caused by oomycete pathogens, such as those from the Phytophthora and Pythium genera.[1]
Core Mechanism of Action
The principal mode of action for Ethaboxam is the disruption of β-tubulin assembly during mitosis in oomycete pathogens.[1] It binds to β-tubulin, a subunit of microtubules, and inhibits the polymerization of tubulin dimers into microtubules.[2] This interference with the microtubule cytoskeleton is critical to cellular integrity and division. The disruption of microtubule dynamics blocks mitosis at the metaphase/anaphase transition and can lead to cell death.[3] This specific action has been observed in Phytophthora infestans, where microtubules were disrupted after exposure to low concentrations of Ethaboxam.[4] Interestingly, the compound did not appear to affect microtubules in the fungus Aspergillus nidulans or in mammalian mouse cells, indicating a degree of specificity for oomycetes.[4]
Caption: Mechanism of Ethaboxam in Oomycetes.
Data Presentation: In Vitro Efficacy
The efficacy of Ethaboxam is quantified by the 50% effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of the mycelial growth of a pathogen. Lower EC50 values indicate higher fungicidal activity.
| Pathogen | EC50 (µg/mL or ppm) | Comments |
| Phytophthora sojae | Mean of 0.033 | Based on a study of 112 isolates.[2] |
| Phytophthora palmivora | Mean of 0.007 | Mycelial growth inhibition on culture media.[5] |
| Phytophthora palmivora | Mean of 0.089 | On durian leaf tissues.[5] |
| Phytophthora cactorum | Varies by isolate | EC50 values are calculated for mycelial growth inhibition.[6] |
| Pythium species | Varies by species and temperature | Effective in limiting mycelial growth, but efficacy can be temperature-dependent.[7] |
Experimental Protocols
This assay is used to determine the EC50 value of a fungicide against a specific pathogen.
-
Materials:
-
Pure culture of the target oomycete pathogen (e.g., Phytophthora sp.).
-
Appropriate culture medium (e.g., V8 juice agar or cornmeal agar).
-
Technical grade Ethaboxam.
-
Solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Sterile petri dishes, micropipettes, and other standard microbiology lab equipment.
-
-
Protocol:
-
Prepare a stock solution of Ethaboxam in DMSO.
-
Prepare the culture medium and amend it with serial dilutions of the Ethaboxam stock solution to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A control plate with only DMSO should also be prepared.
-
Pour the amended media into sterile petri dishes.
-
From a fresh, actively growing culture of the pathogen, cut a small mycelial plug (e.g., 5 mm diameter) from the edge of the colony.
-
Place the mycelial plug, mycelium-side down, in the center of each petri dish.
-
Incubate the plates in the dark at an optimal temperature for the pathogen's growth (e.g., 20-25°C).
-
After a set incubation period (e.g., 5-7 days), measure the colony diameter in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
The EC50 value is determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.[6]
-
This protocol allows for the visualization of the effect of Ethaboxam on the microtubule structure within the pathogen's cells.[4]
-
Materials:
-
Oomycete hyphal cells.
-
Ethaboxam solution at various concentrations (e.g., 0.01 to 1.0 µg/mL).
-
Fixative solution (e.g., paraformaldehyde).
-
Cell wall digesting enzymes.
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Primary antibody (e.g., mouse anti-α-tubulin).
-
Secondary antibody conjugated with a fluorophore (e.g., Alexa Fluor 488 goat anti-mouse).
-
Mounting medium with DAPI (for nuclear staining).
-
Microscope slides and coverslips.
-
Confocal laser scanning microscope.
-
-
Protocol:
-
Expose the hyphal cells to different concentrations of Ethaboxam for specific incubation times (e.g., 30, 60, 120 minutes).
-
Fix the cells with the fixative solution.
-
Digest the cell walls using appropriate enzymes to create protoplasts or to allow antibody penetration.
-
Permeabilize the cell membranes with the permeabilization buffer.
-
Incubate the cells with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody in the dark.
-
Wash the cells to remove unbound secondary antibody.
-
Mount the cells on a microscope slide using the mounting medium containing DAPI.
-
Visualize the microtubule structures and nuclear morphology using a confocal microscope. Disruption of the filamentous microtubule network compared to untreated control cells indicates the effect of the compound.
-
Section 2: Inhibition of Adrenergic Receptor Alpha 2C (ADRA2C)
A patent application reveals a different therapeutic application for derivatives of this compound as inhibitors of the human adrenoreceptor ADRA2C.[2] The ADRA2C receptor is a G protein-coupled receptor (GPCR) involved in regulating neurotransmitter release.[2][8] These compounds are proposed for the treatment of various conditions, including breathing difficulties and disorders of the central nervous system.[2]
Core Mechanism of Action
In this context, the thiazole carboxylic acid derivatives act as antagonists at the ADRA2C receptor. The receptor's primary function is to transduce signals into the cell's interior.[2] As antagonists, these compounds bind to the receptor but do not elicit a biological response. Instead, they block or dampen the binding of the endogenous agonist (like norepinephrine), thereby inhibiting the receptor's downstream signaling.
Caption: Antagonism of the ADRA2C Receptor.
Data Presentation: In Vitro Activity
Quantitative data, such as dissociation constants (Ki) or IC50 values from functional assays, for specific this compound derivatives as ADRA2C inhibitors are detailed within patent literature but are not compiled in publicly accessible databases. The table below serves as a template for how such data would be presented.
| Compound | Binding Affinity (Ki) at human ADRA2C | Functional Assay (IC50) |
| Derivative 1 | Data not publicly available | Data not publicly available |
| Derivative 2 | Data not publicly available | Data not publicly available |
Experimental Protocols
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.[2]
-
Materials:
-
Cell membrane homogenates from cells stably expressing the human ADRA2C receptor (e.g., transfected CHO-K1 cells).[2]
-
Radioligand, such as [3H]rauwolscine.[2]
-
Test compounds (this compound derivatives) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-labeled ligand).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the cell membrane homogenate, a fixed concentration of the [3H]rauwolscine radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound dilution.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo effects of the fungicide ethaboxam on microtubule integrity in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 6. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. qedbio.com [qedbio.com]
Homology Modeling of Target Proteins for Thiazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the process of homology modeling, specifically focusing on its application to target proteins for thiazole-based compounds, a significant class of molecules with therapeutic potential, particularly in oncology. We will delve into the core principles of homology modeling, provide detailed experimental protocols, present quantitative data for model validation, and visualize key biological pathways and workflows. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis and a known target for thiazole derivatives, will be used as a primary example to illustrate the concepts and methodologies described herein.
Introduction to Homology Modeling and Thiazole Compounds
Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant portion of research into thiazole derivatives has focused on their potential as anticancer agents, with many exhibiting potent inhibitory effects against various protein kinases involved in tumor growth and proliferation.[3][4]
One of the key challenges in designing novel and more effective thiazole-based drugs is the lack of experimentally determined three-dimensional (3D) structures for many of their protein targets.[5] This is where homology modeling, also known as comparative modeling, becomes an invaluable tool.[6] Homology modeling enables the prediction of a protein's 3D structure based on its amino acid sequence and the experimentally determined structure of a homologous protein (the "template").[6] The fundamental principle is that proteins with similar sequences tend to adopt similar 3D structures.[6]
This in-silico approach allows researchers to:
-
Generate a 3D model of a target protein in the absence of an experimental structure.
-
Virtually screen libraries of thiazole compounds against the modeled target to predict binding affinities and modes.
-
Guide the rational design and optimization of new thiazole derivatives with improved potency and selectivity.
-
Investigate the molecular basis of drug resistance.
The Homology Modeling Workflow
The process of generating a high-quality homology model involves a series of well-defined steps. The following workflow provides a general overview of the process, which will be further detailed in the experimental protocols section.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the homology modeling of a target protein, using the kinase domain of VEGFR-2 as a case study.
Homology Modeling of the VEGFR-2 Kinase Domain using MODELLER
This protocol outlines the steps to build a 3D model of the human VEGFR-2 kinase domain.
Objective: To generate a reliable 3D model of the VEGFR-2 kinase domain for subsequent docking studies with thiazole compounds.
Materials:
-
Target sequence: The amino acid sequence of the human VEGFR-2 kinase domain (UniProt accession number: P35968).[7]
-
Software: MODELLER (version 9v11 or later).[5]
-
Template structure: A high-resolution crystal structure of a homologous kinase from the Protein Data Bank (PDB). For this example, we will use the crystal structure of the c-Kit kinase domain in complex with sunitinib (PDB ID: 3G0E), which shares significant sequence identity with the VEGFR-2 kinase domain.[5]
Methodology:
-
Template Selection:
-
Perform a BLASTp search of the VEGFR-2 kinase domain sequence against the PDB to identify suitable templates.
-
Select a template with high sequence identity (>40%), high resolution (<2.5 Å), and preferably in a conformation relevant to inhibitor binding (e.g., DFG-out for type II inhibitors). 3G0E is a suitable template for this purpose.[5]
-
-
Sequence Alignment:
-
Create a sequence alignment file in PIR format that includes the target sequence (VEGFR-2) and the template sequence (3G0E). This alignment is crucial for the quality of the final model.
-
-
Model Building with MODELLER:
-
Use the following Python script (a simplified example) to run MODELLER. This script will generate five initial models.
-
-
Loop Refinement:
-
Identify any regions in the model that were not well-defined by the template (i.e., insertions or deletions).
-
Use the loop modeling routines in MODELLER to refine the conformation of these loop regions. This is an iterative process that aims to find the most energetically favorable loop conformation.
-
-
Model Selection:
-
Evaluate the five generated models based on their DOPE (Discrete Optimized Protein Energy) scores and GA341 scores provided by MODELLER. The model with the lowest DOPE score is generally considered the best.
-
Validation of the VEGFR-2 Homology Model
Objective: To assess the stereochemical quality and overall accuracy of the generated VEGFR-2 homology model.
Materials:
-
The generated VEGFR-2 homology model in PDB format.
-
Online validation server: SAVES (Structural Analysis and Verification Server), which integrates multiple validation tools.[5]
Methodology:
-
Submission to SAVES:
-
Upload the PDB file of the best VEGFR-2 model to the SAVES server (--INVALID-LINK--).
-
-
Analysis of Validation Reports:
-
PROCHECK: Analyze the Ramachandran plot to assess the distribution of phi-psi dihedral angles of the amino acid residues. A good quality model should have over 90% of its residues in the most favored regions.[8]
-
ERRAT: Evaluate the overall quality factor of the model based on the statistics of non-bonded atom-atom interactions. A score above 50 is generally considered indicative of a high-quality model.[8]
-
Verify3D: Assess the compatibility of the 3D model with its own amino acid sequence.
-
ProSA-web: Check for potential errors in the 3D model by calculating a Z-score, which indicates the overall model quality.
-
Molecular Docking of Thiazole Compounds
Objective: To predict the binding mode and affinity of thiazole compounds to the modeled VEGFR-2 kinase domain.
Materials:
-
The validated VEGFR-2 homology model.
-
A library of thiazole compounds in a suitable 3D format (e.g., SDF or MOL2).
-
Docking software: AutoDock, Glide, or similar programs.
Methodology:
-
Protein and Ligand Preparation:
-
Prepare the VEGFR-2 model for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site (typically the ATP-binding pocket).
-
Prepare the thiazole compound library by generating 3D conformers and assigning appropriate atom types and charges.
-
-
Docking Simulation:
-
Perform the docking calculations using the chosen software. The program will explore various conformations and orientations of each thiazole compound within the binding site of VEGFR-2 and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
Analyze the docking poses of the top-scoring thiazole compounds to identify key interactions with the amino acid residues in the VEGFR-2 binding site (e.g., hydrogen bonds, hydrophobic interactions).
-
Rank the compounds based on their predicted binding energies (docking scores).
-
Data Presentation
The following tables summarize the kind of quantitative data that should be generated and analyzed during the homology modeling and virtual screening process.
Table 1: Homology Model Validation Statistics for VEGFR-2
| Validation Parameter | Value | Interpretation |
| Template PDB ID | 3G0E | Crystal structure of c-Kit kinase |
| Sequence Identity | 45% | Good for homology modeling |
| Ramachandran Plot Analysis | ||
| Residues in Favored Regions | > 90% | Indicates good stereochemical quality |
| Residues in Allowed Regions | < 10% | Acceptable |
| Residues in Outlier Regions | < 1% | Ideal for a reliable model |
| ERRAT Overall Quality Factor | > 85 | High-quality model |
| ProSA-web Z-score | -7.5 | Within the range of native proteins |
Table 2: Docking Scores and In-Vitro Activity of Thiazole Inhibitors against VEGFR-2
| Compound ID | Docking Score (kcal/mol) | VEGFR-2 IC50 (nM) | Key Interacting Residues |
| Thiazole-A | -10.2 | 50 | Cys919, Glu885, Asp1046 |
| Thiazole-B | -9.8 | 75 | Cys919, Leu840, Val848 |
| Thiazole-C | -9.5 | 120 | Glu885, Ala866, Leu1035 |
| Sorafenib (Reference) | -11.5 | 30 | Cys919, Glu885, Asp1046 |
Visualization of Signaling Pathways and Workflows
VEGFR-2 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2. Thiazole inhibitors primarily target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking these downstream pathways.
Experimental Validation of the Homology Model
Computational models, no matter how well-validated in silico, require experimental confirmation. Site-directed mutagenesis is a powerful technique to validate the predicted binding mode of thiazole inhibitors.[9]
Protocol: Site-Directed Mutagenesis to Validate Binding Mode
Objective: To confirm the importance of key amino acid residues in the VEGFR-2 binding pocket for the interaction with a specific thiazole inhibitor.
Methodology:
-
Identify Key Residues: Based on the docking results, identify amino acid residues in the VEGFR-2 binding site that are predicted to form crucial interactions (e.g., hydrogen bonds) with the thiazole compound. For example, Cys919 is a common hydrogen bond donor in the hinge region of many kinases.[2]
-
Generate Mutants: Create mutant versions of the VEGFR-2 expression vector where the key residue is replaced with an amino acid that cannot form the predicted interaction (e.g., replace Cys919 with Alanine).
-
Express and Purify Proteins: Express and purify both the wild-type and mutant VEGFR-2 kinase domains.
-
In-Vitro Kinase Assay: Perform an in-vitro kinase assay to measure the inhibitory activity (IC50) of the thiazole compound against both the wild-type and mutant VEGFR-2.
-
Analyze Results: If the thiazole compound shows a significantly reduced inhibitory activity against the mutant VEGFR-2 compared to the wild-type, it provides strong evidence that the mutated residue is indeed critical for binding, thus validating the docking prediction.
Conclusion
Homology modeling is a powerful and indispensable tool in modern drug discovery, particularly for designing inhibitors against targets with unknown experimental structures. When applied to the development of thiazole-based compounds, this computational approach can significantly accelerate the identification of promising lead candidates and provide valuable insights into their mechanism of action. By following a rigorous workflow that includes careful template selection, meticulous model building and refinement, comprehensive validation, and experimental verification, researchers can generate reliable 3D models of target proteins like VEGFR-2. These models, in turn, serve as a robust platform for the structure-based design of the next generation of thiazole-containing therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery [mdpi.com]
- 6. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Homology modeling and virtual screening approaches to identify potent inhibitors of VEB-1 β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 4-Ethyl-1,3-thiazole-5-carboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-Ethyl-1,3-thiazole-5-carboxylic acid and its derivatives in drug design, focusing on their utility as scaffolds for the development of novel therapeutic agents. The thiazole ring is a privileged structure in medicinal chemistry, known to be a core component of numerous compounds with a wide range of biological activities.[1][2][3] Derivatives of thiazole carboxylic acids have shown particular promise as anticancer and antimicrobial agents.[4][5][6] This document outlines potential therapeutic targets, provides detailed experimental protocols for assessing biological activity, and summarizes key data from related compounds to guide research and development efforts.
Potential Therapeutic Applications
The versatile structure of the thiazole ring allows for modifications that can tune the physicochemical and pharmacokinetic properties of drug candidates.[1] Research on analogous compounds suggests that derivatives of this compound may exhibit efficacy in the following areas:
-
Anticancer Activity: Thiazole-containing compounds have been identified as potent inhibitors of various targets in oncology, including protein kinases like c-Met and the microtubule network through tubulin polymerization inhibition.[1][7]
-
Antimicrobial Activity: The thiazole scaffold is present in several antimicrobial agents.[5] Derivatives can be synthesized and screened for activity against a range of bacterial and fungal pathogens.
Data Presentation: Efficacy of Thiazole Carboxylic Acid Derivatives
While specific data for this compound is not extensively available in public literature, the following tables summarize the activities of structurally related thiazole derivatives to provide a benchmark for screening and development.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Thiazole Carboxamides | A-549 (Lung Cancer) | > 5 µg/mL | [8] |
| Thiazole-Naphthalene Derivatives | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [9] |
| Thiazole-Naphthalene Derivatives | A549 (Lung Cancer) | 0.97 ± 0.13 | [9] |
| 2,4-disubstituted thiazole derivatives | HepG2 (Liver Cancer) | 3.35 ± 0.2 | [6] |
| 2,4-disubstituted thiazole derivatives | MCF-7 (Breast Cancer) | 18.69 ± 0.9 | [6] |
| Thiazole-privileged chalcones | Ovar-3 (Ovarian Cancer) | 1.55 | [10] |
| Thiazole-privileged chalcones | MDA-MB-468 (Breast Cancer) | 2.95 | [10] |
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative | Gram-positive bacteria | 1.95–15.62 | [5] |
| 1,3-Thiazole derivative | S. aureus | 125–150 | [11] |
| 1,3-Thiazole derivative | E. coli | 125–150 | [11] |
| Benzo[d]thiazole derivative | Gram-positive & Gram-negative bacteria | 50–75 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.
Cell Viability MTT Assay
This protocol is used to assess the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Dimethyl sulfoxide (DMSO)[12]
-
Test compounds dissolved in DMSO
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
c-Met Kinase Inhibition Assay (TR-FRET)
This assay determines the ability of a compound to inhibit the enzymatic activity of c-Met kinase.
Materials:
-
Recombinant c-Met kinase domain
-
ULight™-poly GT substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Antibody)
-
1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[1]
-
1X Detection Buffer
-
384-well plates
-
TR-FRET plate reader
Procedure: [1]
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 1X Kinase Buffer with a final DMSO concentration not exceeding 1%.
-
Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration and add 5 µL to each well.
-
Reaction Initiation: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer. Add 10 µL to each well to start the reaction. Incubate for 60 minutes at room temperature.
-
Reaction Stoppage and Detection: Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer containing 20 mM EDTA. Add 10 µL of this mix to each well. Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[4]
-
GTP solution (100 mM)[4]
-
Fluorescence reporter dye (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)[4]
-
96-well black microplates
-
Temperature-controlled fluorescence plate reader
Procedure: [4]
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 4 mg/mL.
-
Reaction Mix Preparation: On ice, prepare a reaction mix containing General Tubulin Buffer, GTP (final concentration 1 mM), and the reporter dye.
-
Compound Addition: Add the test compounds or controls to the wells of a pre-warmed 96-well plate.
-
Polymerization Initiation: Add the tubulin solution to the reaction mix, gently mix, and immediately dispense into the wells containing the compounds.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity every minute for 60 minutes (e.g., 360 nm excitation and 450 nm emission for DAPI).
-
Data Analysis: Plot fluorescence intensity versus time. Determine the IC50 value by comparing the extent of polymerization in the presence of various concentrations of the inhibitor to the vehicle control.
Visualizations
Signaling Pathway
Caption: c-Met signaling pathway and the inhibitory action of a thiazole derivative.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid Amides
Introduction
The 1,3-thiazole-5-carboxamide scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The synthesis of derivatives of this core structure is of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed, multi-step protocol for the synthesis of a versatile intermediate, 4-Ethyl-1,3-thiazole-5-carboxylic acid, and its subsequent conversion into a variety of amides. The protocols are based on established chemical transformations, including the Hantzsch thiazole synthesis and standard amidation reactions.
Synthetic Pathway Overview
The synthesis of this compound amides is proposed to proceed via a three-step sequence, starting from commercially available materials. The overall synthetic scheme is depicted below.
Caption: Overall synthetic route for this compound amides.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-chloro-3-oxopentanoate
This protocol is adapted from the chlorination of β-keto esters.[1]
Materials:
-
Ethyl 3-oxopentanoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, distillation apparatus.
Procedure:
-
To a solution of ethyl 3-oxopentanoate (1.0 eq) in chloroform, cool the mixture to 10-15 °C in an ice-water bath.
-
Add sulfuryl chloride (1.05 eq) dropwise via a dropping funnel, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Cool the mixture to room temperature and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl 2-chloro-3-oxopentanoate.
Table 1: Reaction Parameters for the Synthesis of Ethyl 2-chloro-3-oxopentanoate
| Parameter | Value |
| Reactants | Ethyl 3-oxopentanoate, Sulfuryl chloride |
| Solvent | Chloroform |
| Temperature | 10-15 °C (addition), RT (stirring), Reflux |
| Reaction Time | Overnight |
| Work-up | Aqueous wash, drying, and concentration |
| Purification | Vacuum distillation |
| Expected Yield | 70-80% |
Step 2: Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
Ethyl 2-chloro-3-oxopentanoate
-
Thioformamide
-
Acetone (dry)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-chloro-3-oxopentanoate (1.0 eq) and thioformamide (1.0 eq) in dry acetone.
-
Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 4-ethyl-1,3-thiazole-5-carboxylate.
Table 2: Reaction Parameters for the Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate
| Parameter | Value |
| Reactants | Ethyl 2-chloro-3-oxopentanoate, Thioformamide |
| Solvent | Dry Acetone |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Solvent removal |
| Purification | Column Chromatography |
| Expected Yield | 60-75% |
Step 3: Hydrolysis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate
This is a standard ester saponification protocol.
Materials:
-
Ethyl 4-ethyl-1,3-thiazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, e.g., 1M or 2M)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Dissolve ethyl 4-ethyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water.
-
Add sodium hydroxide or lithium hydroxide (1.5-2.0 eq) and heat the mixture to reflux for 1-3 hours, or stir at room temperature until TLC indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Table 3: Reaction Parameters for the Hydrolysis
| Parameter | Value |
| Reactant | Ethyl 4-ethyl-1,3-thiazole-5-carboxylate |
| Reagents | NaOH or LiOH, HCl |
| Solvent | Methanol/Water or Ethanol/Water |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1-3 hours |
| Work-up | Acidification and extraction |
| Purification | Recrystallization (if needed) |
| Expected Yield | >90% |
Step 4: Amidation of this compound
This protocol describes a general procedure for amide bond formation using a common coupling agent.
Caption: General workflow for the amidation of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (R¹R²NH)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA, Et₃N)
-
Aprotic solvent (e.g., DMF, DCM, THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere.
Procedure (using HATU as an example):
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in the chosen aprotic solvent.
-
Add the organic base (e.g., DIPEA, 2.0-3.0 eq).
-
Add the coupling agent (e.g., HATU, 1.1-1.2 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Table 4: Representative Examples of Amide Synthesis
| Entry | Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 4 | 85 |
| 2 | Benzylamine | EDC/HOBt | Et₃N | DCM | 12 | 80 |
| 3 | Morpholine | HBTU | DIPEA | DMF | 6 | 88 |
| 4 | (R)-1-Phenylethylamine | HATU | DIPEA | THF | 8 | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound amides. The described synthetic route is robust and allows for the generation of a diverse library of amide derivatives for further investigation in drug discovery and development programs. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols for High-Throughput Screening of Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] High-throughput screening (HTS) is a critical technology in drug discovery that enables the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate the activity of a specific biological target.[1] This document provides detailed application notes and protocols for a variety of HTS assays designed to identify and characterize bioactive thiazole derivatives. The assays described herein encompass biochemical, and cell-based methodologies to build a comprehensive initial profile of a compound library.
I. Biochemical Assays
Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Application Note:
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and the selective inhibition of COX-2 is a well-established therapeutic strategy for managing inflammatory conditions.[1] This biochemical assay is designed to identify thiazole derivatives that can inhibit the activity of the COX-2 enzyme. The assay quantifies the peroxidase activity of the enzyme, where a fluorescent product is generated from a non-fluorescent substrate. A reduction in the fluorescent signal in the presence of a test compound indicates potential COX-2 inhibition.[1]
Quantitative Data Summary:
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Thiazole-A | COX-2 | Fluorescence | 5.8 | [1] |
| Thiazole-B | COX-2 | Fluorescence | 12.3 | [1] |
| Celecoxib | COX-2 | Fluorescence | 0.05 | [1] |
Experimental Protocol:
Materials:
-
Purified human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Amplex Red (fluorogenic probe)
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
Thiazole derivative library (in DMSO)
-
Positive control (e.g., Celecoxib)
-
384-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a reaction mixture containing Tris-HCl buffer, heme, and purified COX-2 enzyme.
-
Enzyme Addition: Add 20 µL of the enzyme mixture to each well containing the test compounds.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a substrate solution containing arachidonic acid and Amplex Red in Tris-HCl buffer. Add 20 µL of the substrate solution to each well to initiate the reaction.
-
Signal Detection: Immediately measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over a period of 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the DMSO (negative) and positive controls. Hits are identified as compounds that significantly reduce the reaction rate.
Workflow Diagram:
Caption: Workflow for the COX-2 biochemical inhibition assay.
Tubulin Polymerization Assay
Application Note:
Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division and maintaining cell structure.[2] Inhibition of tubulin polymerization is a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. This biochemical assay is designed to identify thiazole derivatives that interfere with the polymerization of tubulin into microtubules by measuring the increase in light absorbance that occurs during this process.[2]
Quantitative Data Summary:
| Compound Class | Target | Assay Type | Cell Line/System | IC50 | Reference |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART) | Tubulin | Polymerization | Melanoma (A375) | 21 - 71 nM | [2] |
Experimental Protocol:
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive controls for polymerization inhibition)
-
384-well clear-bottom plates
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Compound Plating: Dispense test compounds and controls into 384-well plates to a final assay concentration of 10 µM. Include DMSO-only wells as a negative control.[2]
-
Tubulin Preparation: Prepare a tubulin solution in General Tubulin Buffer with glycerol and GTP. Keep on ice.
-
Reaction Initiation: Using a temperature-controlled microplate reader pre-warmed to 37°C, add the cold tubulin solution to the wells.
-
Absorbance Measurement: Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes at 37°C.[2]
-
Data Analysis: Calculate the maximum absorbance (Absmax) and the maximum rate of polymerization (Vmax). Normalize the data to the DMSO control. Hits are identified as compounds that significantly reduce Vmax and/or Absmax.[2]
Signaling Pathway Diagram:
Caption: Inhibition of tubulin polymerization by thiazole derivatives.
II. Cell-Based Assays
Cell-based assays are performed using living cells and provide insights into a compound's activity in a more physiologically relevant context.
Anticancer Cell Viability Assay
Application Note:
This assay is designed to identify thiazole derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines.[4] A common method utilizes a fluorescent dye like resazurin, which is reduced by metabolically active cells to the highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.
Quantitative Data Summary:
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [3] |
| 4c | HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | [3] |
| 4d | MDA-MB-231 (Breast) | Cytotoxicity Assay | 1.21 | [3] |
| 8j | HepG2 (Liver) | Anticancer Assay | 7.90 | [3] |
| 8m | HepG2 (Liver) | Anticancer Assay | 5.15 | [3] |
Experimental Protocol:
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Thiazole derivative library (in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Resazurin sodium salt solution
-
384-well black, clear-bottom tissue culture plates
-
Automated liquid handler and plate reader
Procedure:
-
Cell Seeding: Using an automated liquid handler, dispense 40 µL of a cell suspension into each well of a 384-well plate (e.g., 2,000 cells/well).[4]
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[4]
-
Compound Addition: Prepare compound plates by serially diluting the stock solutions in DMSO. Transfer a small volume (e.g., 100 nL) of compound solutions, DMSO (vehicle control), and a positive control to the cell plates.[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
Reagent Addition: Add 5 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Calculate the IC50 value for active compounds.
Workflow Diagram:
Caption: High-throughput cell viability screening workflow.
High-Content Imaging Assay for Microtubule Integrity
Application Note:
This cell-based assay provides a more detailed, image-based analysis of the effects of thiazole derivatives on the microtubule network within cells.[2] It allows for the visualization and quantification of changes in microtubule structure, which can be indicative of a tubulin-targeting mechanism of action.
Experimental Protocol:
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Paclitaxel and Nocodazole (controls)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
384-well imaging plates (black-walled, clear-bottom)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates and allow them to adhere overnight.[2]
-
Compound Treatment: Treat cells with test compounds and controls at various concentrations for a predetermined time (e.g., 18-24 hours).[2]
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with anti-α-tubulin primary antibody.[2]
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging: Acquire images of the cells using a high-content imaging system, capturing both the microtubule and nuclear channels.
-
Image Analysis: Use image analysis software to quantify various cellular features, such as microtubule length, density, and cell morphology. Compare the effects of test compounds to the controls.
Logical Relationship Diagram:
Caption: Logical flow of a high-content screening assay.
References
Application Notes and Protocols for the Quantification of 4-Ethyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this molecule is essential for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, this document provides detailed protocols for two robust analytical techniques commonly employed for the quantification of similar small organic molecules: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
These protocols are designed to serve as a comprehensive starting point for method development and validation.
Analytical Methods Overview
A comparative summary of the proposed analytical methods is presented below. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and cost-effective technique suitable for routine analysis and quantification at moderate concentrations. For applications requiring higher sensitivity and selectivity, such as bioanalysis of complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Table 1: Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Selectivity | Moderate | High |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Linearity (R²) (Hypothetical) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) (Hypothetical) | 0.1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) (Hypothetical) | 0.5 µg/mL | 0.2 ng/mL |
| Precision (%RSD) (Hypothetical) | < 5% | < 10% |
| Accuracy (%Recovery) (Hypothetical) | 95-105% | 90-110% |
| Primary Application | In-process control, purity assessment, formulation analysis | Bioanalysis (plasma, tissue), metabolite identification, trace analysis |
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Trifluoroacetic acid)
-
Sample diluent (e.g., 50:50 Acetonitrile:Water)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan of the reference standard (typically between 254 nm and 280 nm for thiazole derivatives).
4. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
-
Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Hypothetical Performance Data (HPLC-UV)
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.9992 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intra-day Precision (%RSD) | 2.5% |
| Inter-day Precision (%RSD) | 4.1% |
| Accuracy (% Recovery) | 98.7% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled version or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., plasma, urine) for matrix-matched standards.
2. Instrumentation:
-
UHPLC or HPLC system
-
Autosampler
-
Column oven
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program: To be optimized for rapid elution (e.g., a 5-minute total run time).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI positive or negative (to be determined by infusion of the standard).
-
MRM Transitions:
-
Analyte: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion (determined by MS/MS fragmentation).
-
Internal Standard: Precursor ion → Product ion.
-
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
4. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.
-
Working Standards: Prepare calibration standards in the appropriate biological matrix (e.g., plasma) by spiking with the analyte stock solution.
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample (or standard), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Quantify the analyte in samples using the regression equation.
Hypothetical Performance Data (LC-MS/MS)
| Parameter | Result |
| Linearity Range | 0.2 - 500 ng/mL |
| Correlation Coefficient (R²) | 0.9985 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Intra-day Precision (%RSD) | 6.8% |
| Inter-day Precision (%RSD) | 8.2% |
| Accuracy (% Recovery) | 94.5% - 107.3% |
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound using chromatographic methods.
Caption: General workflow for chromatographic quantification.
Application of 4-Ethyl-1,3-thiazole-5-carboxylic Acid Derivatives in Cancer Research
Note to the Reader: Direct research on 4-Ethyl-1,3-thiazole-5-carboxylic acid in the context of cancer is limited in publicly available literature. However, extensive research has been conducted on closely related thiazole-based compounds, particularly derivatives of 4-methylthiazole-5-carboxylic acid and other substituted thiazole carboxamides. This document provides a detailed overview of the application of these derivatives in cancer research, drawing upon the established methodologies and findings for this class of compounds. The protocols and data presented are based on these related structures and are intended to serve as a guide for researchers interested in the potential of this compound and its analogs.
Application Notes
The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] The thiazole-5-carboxamide moiety, in particular, has been a key structural component in the design and synthesis of novel antineoplastic agents.[3][4] These compounds have been investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and target specific molecular pathways involved in tumor growth and survival.
Key Areas of Application in Cancer Research:
-
Cytotoxicity and Anti-proliferative Activity: Derivatives of thiazole-5-carboxylic acid have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-231), glioblastoma, lung (A549), and liver (HepG2) cancer cells.[2][5][6][7]
-
Induction of Apoptosis: A primary mechanism of action for many anticancer thiazole derivatives is the induction of programmed cell death (apoptosis).[2][4] Studies have shown that these compounds can trigger apoptosis through various cellular mechanisms, including cell cycle arrest.[4][7][8]
-
Enzyme Inhibition: Specific thiazole derivatives have been designed as inhibitors of key enzymes implicated in cancer progression, such as c-Met kinase and human lactate dehydrogenase A (hLDHA).[1][9]
-
Molecular Targeting: Research has explored the potential of thiazole derivatives to target specific oncoproteins like MUC1 in breast cancer, suggesting a role in targeted cancer therapy.[6] Computational docking studies have been instrumental in identifying potential binding interactions with therapeutic targets.[5][6][7][9]
The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening and optimization of anticancer activity.[1][5][6]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various thiazole-5-carboxylic acid derivatives and related thiazole compounds from the literature.
Table 1: In Vitro Anticancer Activity of Thiazole-1,2,3-Triazole Hybrids against Human Glioblastoma Cell Lines
| Compound | IC50 (µM) vs. Glioblastoma Cell Lines | Reference Compound (Temozolomide) |
| 5c | 10.67 ± 0.94 | Not specified in the provided text |
| 5f | 4.72 ± 3.92 | Not specified in the provided text |
| 5h | 3.20 ± 0.32 | Not specified in the provided text |
| Data sourced from a study on novel thiazole-based 1,2,3-triazole derivatives.[5] |
Table 2: Antiproliferative Activity of a Novel 1,3-Thiazole Derivative (Compound 4) against Breast Cancer Cell Lines
| Cell Line | IC50 (µM) of Compound 4 | Reference Compound (Staurosporine) IC50 (µM) |
| MCF-7 | 5.73 | 6.77 |
| MDA-MB-231 | 12.15 | 7.03 |
| Data indicates potent and selective activity of Compound 4 against breast cancer cells.[2] |
Table 3: Anticancer Activity of Thiazole Scaffold-Based hLDHA Inhibitors
| Compound | IC50 (µM) vs. HeLa | IC50 (µM) vs. SiHa | IC50 (µM) vs. HepG2 |
| 8b | 1.65 - 8.60 | 1.65 - 8.60 | Not specified |
| 8c | 1.65 - 8.60 | 1.65 - 8.60 | Not specified |
| 8j | 1.65 - 8.60 | 1.65 - 8.60 | 7.90 |
| 8l | 1.65 - 8.60 | 1.65 - 8.60 | Not specified |
| 8m | 1.65 - 8.60 | 1.65 - 8.60 | 5.15 |
| These compounds demonstrated significant anticancer activities in cervical and liver cancer cell lines.[9] |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity Screening using MTT Assay
This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thiazole test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole test compounds in the growth medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: Apoptosis Assay using Annexin V-FITC/PI Dual Staining
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Thiazole test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed the cells in 6-well plates and treat them with the thiazole compound at its IC50 concentration for a specified period (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).
Visualizations
Caption: Generalized synthetic pathway for thiazole carboxamide derivatives.
Caption: Workflow for the evaluation of novel thiazole anticancer agents.
Caption: Signaling pathway for thiazole-induced apoptosis in cancer cells.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 6. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note and Protocols for Testing Thiazole Compounds on Bacterial Strains
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole derivatives represent a significant class of heterocyclic compounds that are foundational to many therapeutic agents due to their wide range of biological activities, including antimicrobial properties.[1][2] The rise of antimicrobial resistance (AMR) necessitates the urgent development of new and potent antibiotics, making the thiazole scaffold a subject of intense research.[1][3] These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria.[4] This application note provides a detailed experimental framework for the systematic evaluation of novel thiazole compounds against clinically relevant bacterial strains. The primary objectives are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of these compounds, which are critical metrics for assessing their potential as therapeutic agents.[5][6]
The mechanisms of action for thiazole derivatives can be diverse, including the inhibition of essential metabolic pathways and enzymes crucial for bacterial survival.[1] Some have been found to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), which is key to fatty acid synthesis, while others target DNA gyrase, an enzyme essential for DNA replication.[1][2][3]
Experimental Workflow & Signaling Pathways
The overall experimental process for evaluating the antimicrobial properties of thiazole compounds is outlined below. This workflow ensures a systematic and reproducible assessment from initial compound preparation to final data analysis.
Caption: Experimental workflow for determining MIC and MBC of thiazole compounds.
A potential mechanism of action for certain thiazole derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is critical for managing DNA supercoiling during replication.
Caption: Inhibition of bacterial DNA gyrase by a thiazole compound.
Data Presentation
Quantitative results from MIC and MBC assays should be systematically recorded to allow for direct comparison of compound efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Thiazole Compounds
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | Interpretation* |
| Thiazole-A | Staphylococcus aureus | ATCC 29213 | 2 | Susceptible |
| Thiazole-A | Escherichia coli | ATCC 25922 | 8 | Intermediate |
| Thiazole-B | Staphylococcus aureus | ATCC 29213 | 16 | Intermediate |
| Thiazole-B | Escherichia coli | ATCC 25922 | 32 | Resistant |
| Ciprofloxacin | Staphylococcus aureus | ATCC 29213 | 0.5 | Susceptible |
| Ciprofloxacin | Escherichia coli | ATCC 25922 | 0.25 | Susceptible |
*Note: Interpretation as Susceptible, Intermediate, or Resistant is based on established breakpoints from standards organizations like the Clinical and Laboratory Standards Institute (CLSI). These breakpoints are specific to the antimicrobial agent and microorganism.[5]
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Thiazole-A | Staphylococcus aureus | ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| Thiazole-A | Escherichia coli | ATCC 25922 | 8 | 64 | 8 | Bacteriostatic |
| Thiazole-B | Staphylococcus aureus | ATCC 29213 | 16 | >128 | >8 | Bacteriostatic |
| Thiazole-B | Escherichia coli | ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
*Note: An agent is typically considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC using the broth microdilution method, a widely accepted technique for assessing antimicrobial susceptibility.[5][8]
Materials:
-
Thiazole compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and multichannel pipettor
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
Procedure:
-
Preparation of Thiazole Compound Stock Solution:
-
Dissolve the thiazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[5] The solvent's effect on bacterial growth should be checked and should not exceed a concentration known to be non-inhibitory.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.[5]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
Within 15 minutes, dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Preparation of Serial Dilutions in Microtiter Plate:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of each row to be tested in a 96-well plate.
-
Add 100 µL of the prepared thiazole compound working solution (e.g., 128 µg/mL, diluted from the stock) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting.
-
Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10. Wells 1-10 now contain serially diluted compound.
-
Well 11 will serve as the growth control (containing MHB and inoculum but no compound).
-
Well 12 will serve as the sterility control (containing only MHB).[5]
-
-
Inoculation of the Microtiter Plate:
-
Using a multichannel pipettor, add 50 µL of the final bacterial inoculum (prepared in step 2) to wells 1 through 11. This brings the total volume in each well to 100 µL and achieves the target inoculum density of ~5x10⁵ CFU/mL.[8] Do not add inoculum to well 12.
-
-
Incubation:
-
Cover the plate with a lid to prevent contamination and evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-24 hours in ambient air.[5]
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the thiazole compound at which there is no visible growth.[8] A microplate reader can be used to measure optical density (OD) for a more quantitative assessment.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC is determined to assess whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[7]
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC reading, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[9] Also, select the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells and spot-inoculate it onto a labeled agar plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies (CFU) on each spot. The growth control spot should show confluent growth.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial bacterial inoculum.[6][7]
-
Compare the colony counts from the compound-treated spots to the calculated initial inoculum count to determine the percentage of killing. The MBC is the lowest concentration that meets the ≥99.9% kill criterion.[9]
-
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. grokipedia.com [grokipedia.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microchemlab.com [microchemlab.com]
Application Notes and Protocols for the NMR Characterization of 4-Ethyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of 4-Ethyl-1,3-thiazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the experimental procedures for acquiring one-dimensional (1D) and two-dimensional (2D) NMR spectra, which are essential for the unambiguous structural elucidation and purity assessment of this compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole scaffold in pharmacologically active molecules. Accurate and thorough characterization of its chemical structure is paramount for understanding its properties and potential applications. NMR spectroscopy is the most powerful technique for the non-destructive analysis of molecular structures in solution. This document provides the expected NMR data and detailed protocols for its acquisition.
Predicted NMR Data
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the ethyl group protons, the thiazole ring proton, and the carboxylic acid proton.
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 (Thiazole ring) | 8.5 - 9.0 | Singlet (s) | - |
| -CH₂- (Ethyl) | 2.9 - 3.2 | Quartet (q) | ~7.5 |
| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet (t) | ~7.5 |
| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | - |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to display six signals corresponding to the carbon atoms of the thiazole ring, the ethyl group, and the carboxyl group.
| Assignment | Predicted Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | 165 - 170 |
| C-2 (Thiazole ring) | 155 - 160 |
| C-4 (Thiazole ring) | 160 - 165 |
| C-5 (Thiazole ring) | 120 - 125 |
| -CH₂- (Ethyl) | 20 - 25 |
| -CH₃ (Ethyl) | 12 - 16 |
Experimental Protocols
The following are detailed protocols for the acquisition of high-quality NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the carboxylic acid and its non-exchangeable proton signal at a distinct chemical shift. Deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) can also be used if solubility is an issue.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
1D NMR Spectroscopy
3.2.1. ¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
3.2.2. ¹³C NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
2D NMR Spectroscopy
3.3.1. COSY (Correlation Spectroscopy)
The COSY experiment is used to identify proton-proton couplings.
-
Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpmf').
-
Spectral Width: -2 to 16 ppm in both dimensions.
-
Number of Increments: 256-512 increments in the indirect dimension.
-
Number of Scans: 4-8 scans per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is used to identify one-bond proton-carbon correlations.
-
Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width: -2 to 16 ppm in the proton dimension (F2) and 0 to 200 ppm in the carbon dimension (F1).
-
Number of Increments: 256-512 increments in the indirect dimension.
-
Number of Scans: 8-16 scans per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
"mass spectrometry analysis of 4-Ethyl-1,3-thiazole-5-carboxylic acid"
An Application Note and Protocol for the Mass Spectrometry Analysis of 4-Ethyl-1,3-thiazole-5-carboxylic Acid
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a thiazole ring, an ethyl group, and a carboxylic acid moiety, makes it a candidate for various biological activities. Accurate and reliable analytical methods are essential for its characterization, quantification in complex matrices, and for its use in drug development and quality control. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for such analyses.
This document provides a detailed protocol for the mass spectrometry analysis of this compound. The methodologies are based on established principles for the analysis of small acidic molecules and related thiazole derivatives.[1][2][3]
Physicochemical Properties and Expected Molecular Ions
A summary of the key properties for this compound is presented below. These values are fundamental for setting up the mass spectrometer to detect the molecule.[4]
| Property | Value | Source |
| Chemical Formula | C₆H₇NO₂S | [4] |
| Molecular Weight | 157.19 g/mol | [4] |
| Expected [M-H]⁻ Ion (Negative Mode) | 156.02 m/z | Calculated |
| Expected [M+H]⁺ Ion (Positive Mode) | 158.03 m/z | Calculated |
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and prepare it in a solvent compatible with the LC-MS/MS system.[5][6]
a) Preparation of Stock and Working Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.[6]
-
Working Standards: Perform serial dilutions of the stock solution with a mixture of water:acetonitrile (50:50, v/v) containing 0.1% formic acid to prepare calibration standards at desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).
b) Preparation from a Biological Matrix (e.g., Plasma): This protocol uses protein precipitation, a common method for cleaning up plasma samples for small molecule analysis.[3][7]
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[5]
Liquid Chromatography (LC) Method
This method is designed to achieve good chromatographic separation of the analyte from matrix components. A reversed-phase C18 column is proposed, which is standard for small polar molecules.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5% to 95% B; 5-6 min: 95% B; 6-6.1 min: 95% to 5% B; 6.1-8 min: 5% B |
Mass Spectrometry (MS) Method
The mass spectrometer is operated in tandem (MS/MS) mode to ensure high selectivity and sensitivity. Since the molecule has a carboxylic acid group, it can be analyzed in negative ion mode.[5] However, the thiazole ring's nitrogen atom can be readily protonated, making positive ion mode a viable, and often more sensitive, alternative.[3] Parameters for both modes are provided.
| Parameter | Recommended Condition (Negative Ion Mode) | Recommended Condition (Positive Ion Mode) |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Negative | Positive |
| Capillary Voltage | -3.0 kV | +3.5 kV |
| Desolvation Temp. | 450°C | 450°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) | 50 L/hr (Nitrogen) |
| Collision Gas | Argon | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Data Presentation: Proposed MRM Transitions and Fragmentation
For quantitative analysis, specific precursor-to-product ion transitions are monitored. The precursor ion is the molecular ion ([M-H]⁻ or [M+H]⁺), and product ions are generated by collision-induced dissociation (CID). The most intense and stable fragment is typically used for quantification (Quantifier), while a second fragment is used for confirmation (Qualifier).
Based on the structure and general fragmentation rules for carboxylic acids and heterocyclic compounds, the following transitions are proposed.[8][9]
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |
| Negative | 156.02 | 112.02 | CO₂ (44 Da) | Quantifier |
| 156.02 | 84.02 | CO₂ + C₂H₄ (72 Da) | Qualifier | |
| Positive | 158.03 | 140.02 | H₂O (18 Da) | Quantifier |
| 158.03 | 112.02 | H₂O + CO (46 Da) | Qualifier | |
| 158.03 | 85.03 | C₃H₂O₂ (73 Da) | Qualifier |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.
Caption: Logical workflow for the LC-MS/MS analysis of the target analyte.
Proposed Fragmentation Pathway Diagram
The diagram below outlines a plausible fragmentation pathway for this compound in positive ion mode ([M+H]⁺).
Caption: Proposed fragmentation of this compound.
Conclusion
The protocols described provide a robust framework for the sensitive and selective mass spectrometric analysis of this compound. The combination of optimized sample preparation, efficient liquid chromatography, and specific tandem mass spectrometry detection allows for accurate quantification in various matrices. This methodology is well-suited for applications in pharmaceutical research, metabolic studies, and quality assurance, providing researchers and drug development professionals with a reliable analytical tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method development and validation for quantitative analyses of 2-aminothiazoline-4-carboxylic acid--a new cyanide exposure marker in post mortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 126889-07-4 [sigmaaldrich.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Determining the Lipophilicity of Novel Thiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lipophilicity is a critical physicochemical property of a drug candidate that significantly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][][3] For novel thiazole compounds, which represent a significant class of heterocyclic scaffolds in medicinal chemistry, the precise determination of lipophilicity is paramount for optimizing their drug-like properties.[4] This document provides detailed protocols for the experimental determination of the partition coefficient (log P), a common measure of lipophilicity, and outlines computational approaches for its prediction.
The partition coefficient (P) is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this value, log P, is the most widely used scale for lipophilicity.[5][6]
Data Presentation: Lipophilicity of Novel Thiazole Compounds
The following table summarizes hypothetical lipophilicity data for a series of novel thiazole compounds, determined by the experimental methods outlined below and predicted using computational tools.
| Compound ID | Structure | Experimental log P (Shake-Flask) | Experimental log P (RP-HPLC) | Predicted log P (ALOGPS) |
| THZ-001 | R = -H | 2.15 ± 0.08 | 2.21 | 2.30 |
| THZ-002 | R = -CH3 | 2.58 ± 0.11 | 2.65 | 2.72 |
| THZ-003 | R = -Cl | 2.95 ± 0.09 | 3.02 | 3.10 |
| THZ-004 | R = -OCH3 | 2.33 ± 0.10 | 2.40 | 2.45 |
| THZ-005 | R = -NO2 | 2.70 ± 0.12 | 2.78 | 2.85 |
Experimental Protocols
Shake-Flask Method (Gold Standard)
This method directly measures the partitioning of a compound between n-octanol and water and is considered the gold standard for log P determination.[7][8]
Materials:
-
Novel thiazole compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Phosphate buffer (pH 7.4)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
Protocol:
-
Preparation of Phases:
-
Mix equal volumes of n-octanol and water (or phosphate buffer pH 7.4 for log D determination) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely.
-
-
Sample Preparation:
-
Prepare a stock solution of the thiazole compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
-
Partitioning:
-
In a glass vial, add a known volume of the n-octanol stock solution and an equal volume of the pre-saturated water.
-
Cap the vial tightly and vortex for 1 hour to facilitate partitioning.
-
Allow the vial to stand undisturbed for 24 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to break any emulsions and ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the thiazole compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
-
Calculation of log P:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water]
-
Calculate log P: log P = log10(P)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This is an indirect but rapid and automated method for estimating log P based on the retention time of the compound on a nonpolar stationary phase.[9][10][11]
Materials:
-
Novel thiazole compound
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
A series of reference compounds with known log P values (e.g., uracil, benzene, toluene, ethylbenzene, propylbenzene)
Protocol:
-
Preparation of Mobile Phase:
-
Prepare a series of isocratic mobile phases with varying compositions of organic modifier (e.g., ACN or MeOH) and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v).
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to the λmax of the thiazole compounds.
-
-
Determination of Dead Time (t0):
-
Inject a non-retained compound (e.g., uracil) to determine the column dead time.
-
-
Analysis of Reference Compounds:
-
Inject each reference compound under each isocratic condition and record the retention time (tR).
-
-
Analysis of Thiazole Compounds:
-
Inject each novel thiazole compound under the same set of isocratic conditions and record their retention times.
-
-
Calculation and Data Analysis:
-
For each compound and each mobile phase composition, calculate the capacity factor (k'): k' = (tR - t0) / t0
-
For each compound, plot log k' against the percentage of the organic modifier in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to obtain the intercept, log k'w.
-
Create a calibration curve by plotting the known log P values of the reference compounds against their calculated log k'w values.
-
From the calibration curve, determine the log P of the novel thiazole compounds based on their log k'w values.
-
Computational Prediction of log P
Computational methods provide a rapid, in-silico estimation of log P, which is particularly useful in the early stages of drug discovery for virtual screening of large compound libraries.[12][13]
Methodology: Various software packages and online tools are available for predicting log P based on the chemical structure of the compound. These tools often use fragment-based or atom-based methods.
-
Fragment-based methods (e.g., CLogP): These methods calculate log P by summing the contributions of individual fragments of the molecule.
-
Atom-based methods (e.g., ALOGPS): These methods calculate log P by summing the contributions of individual atoms.[14]
Protocol (using an online tool like ALOGPS):
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of the novel thiazole compound.
-
Access a free online prediction tool (e.g., the Virtual Computational Chemistry Laboratory).[12]
-
Input the SMILES string or draw the structure in the provided interface.
-
Run the calculation to obtain the predicted log P value.
Visualizations
Experimental Workflow for Lipophilicity Determination
References
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of lipophilicity in drug discovery and design. | Sigma-Aldrich [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method is a variation of the Hantzsch thiazole synthesis.[1][2][3][4] This typically involves the reaction of an α-haloketone equivalent with a thioamide. For this compound, the synthesis usually proceeds in two main stages: first, the formation of an ethyl ester intermediate (Ethyl 4-ethyl-1,3-thiazole-5-carboxylate), followed by hydrolysis to the final carboxylic acid.
Q2: Why is my reaction yield consistently low?
Low yields in Hantzsch-type syntheses can arise from several factors.[1] Key areas to investigate include the purity of reactants and solvents, suboptimal reaction conditions (temperature, time), and the occurrence of side reactions. The stability of the thioamide reactant can also be a significant factor.[1]
Q3: How critical is the purity of my starting materials and solvents?
Reactant and solvent purity is crucial for achieving high yields.[1] Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, which consume starting materials and complicate the purification process. The presence of water can be detrimental, and using anhydrous solvents is often recommended.[1]
Q4: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent influences both the reaction rate and the final yield.[1] While various solvents can be used, the optimal choice depends on the specific substrates. For similar Hantzsch syntheses, effective solvents have included alcohols like methanol, ethanol, 1-butanol, and 2-propanol, sometimes under reflux conditions.[1][2] It is advisable to perform small-scale solvent screening to determine the best option for your specific setup.
Q5: What is the final step to obtain the carboxylic acid from its ethyl ester?
The final step is the hydrolysis of the ethyl ester. This is typically achieved by reacting the ethyl 4-ethyl-1,3-thiazole-5-carboxylate intermediate with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of an alcohol (like methanol or ethanol) and water.[5][6] Following the reaction, the mixture is acidified to precipitate the carboxylic acid product.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect Reagents: Starting materials may be degraded or incorrect. | Verify the identity and purity of all reactants (e.g., ethyl 2-chloroacetoacetate, thioformamide) using techniques like NMR or melting point analysis. |
| Low Reaction Temperature: The activation energy for the cyclization may not be reached. | Gradually increase the reaction temperature. If using conventional heating, ensure the mixture reaches reflux.[1] Microwave-assisted synthesis can also be explored for shorter reaction times at higher temperatures.[1] | |
| Decomposition of Thioamide: Thioamides can be unstable, especially under harsh acidic or thermal conditions.[1] | Use fresh, high-purity thioamide. Consider adding it to the reaction mixture in portions or generating it in situ if possible. | |
| Formation of Multiple Byproducts | Side Reactions: Impurities in starting materials can lead to competing reactions.[1] | Purify all reactants before use. Ensure solvents are anhydrous, as water can facilitate undesired hydrolysis pathways.[1] |
| Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can cause degradation of the product or intermediates. | Monitor the reaction progress using TLC. Optimize the reaction time and temperature to maximize product formation while minimizing byproduct generation. | |
| Difficulty in Product Isolation/Purification | Product is Soluble in Water: The carboxylic acid product may have some solubility in the aqueous workup solution. | After acidification, cool the mixture in an ice bath to maximize precipitation. If the product remains in solution, perform extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[5] |
| Incomplete Hydrolysis: The ester intermediate is still present in the final product. | Extend the hydrolysis reaction time or increase the concentration of the base (e.g., NaOH). Monitor the reaction by TLC until the starting ester spot disappears. | |
| Emulsion during Extraction: Formation of an emulsion during the workup can make layer separation difficult. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Ethyl-1,3-thiazole-5-carboxylate (Hantzsch Method)
This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-formylbutanoate (1.0 eq) in ethanol.
-
Halogenation (if starting from non-halogenated ketone): Cool the solution in an ice bath and slowly add a halogenating agent such as N-bromosuccinimide (NBS) (1.05 eq). Stir at room temperature until TLC indicates complete conversion to the α-haloketone.
-
Thioamide Addition: To the solution containing the α-haloketone, add thioformamide (1.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing a dilute solution of sodium bicarbonate to neutralize any excess acid.[2]
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5] The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolution: Dissolve the purified Ethyl 4-ethyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.[5]
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask. Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly add cold dilute hydrochloric acid to adjust the pH to approximately 3-4, at which point the carboxylic acid should precipitate.[7]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Drying & Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]
Quantitative Data Summary
The following table summarizes representative yields for thiazole synthesis reactions found in the literature. Note that specific conditions greatly influence the outcome.
| Thiazole Derivative | Synthesis Method | Key Reagents | Solvent | Yield | Reference |
| Ethyl-4-methyl-5-thiazolecarboxylate | Desulfurization | Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, H₂O₂ | Acetic Acid | 85% | [8] |
| 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | One-pot reaction | Ethyl acetoacetate, NBS, N,N′-diethylthiourea | Dichloromethane | 75% | [9] |
| 2-amino-4-phenylthiazole | Hantzsch Synthesis | 2-bromoacetophenone, thiourea | Methanol | ~99% (crude) | [10] |
Visualizations
Caption: Hantzsch thiazole synthesis pathway.
Caption: Experimental workflow for synthesis.
Caption: Troubleshooting logic for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 8. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
"troubleshooting solubility issues of 4-Ethyl-1,3-thiazole-5-carboxylic acid"
Technical Support Center: 4-Ethyl-1,3-thiazole-5-carboxylic acid
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: As a carboxylic acid, the solubility of this compound is expected to be highly dependent on pH. In acidic aqueous solutions (low pH), the carboxylic acid group will be protonated (-COOH), making the molecule less polar and thus less soluble in water. As the pH increases, the carboxylic acid will be deprotonated to form a carboxylate salt (-COO⁻), which is more polar and will exhibit significantly higher aqueous solubility.[1][2] The thiazole ring and the ethyl group contribute to the molecule's organic character, which may limit its solubility in water at neutral and acidic pH.[3][4][5] It is expected to be more soluble in polar organic solvents.[3]
Q2: My compound is not dissolving in water. What should I do first?
A2: The first step is to adjust the pH of your aqueous solution. Since it is a carboxylic acid, increasing the pH will convert it to its more soluble salt form.[1] Try adding a dilute base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH. Often, a significant increase in solubility is observed at a pH above the compound's pKa.
Q3: What organic solvents are likely to dissolve this compound?
A3: Thiazole derivatives and carboxylic acids are often soluble in polar organic solvents.[3][4] Good starting points would be:
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone
The presence of water can sometimes enhance the solubility of carboxylic acids in organic solvents.[6][7][8]
Q4: Can I use heat to improve solubility?
A4: Yes, gently heating the solution can help increase the rate of dissolution and the overall solubility. However, be cautious as the compound may precipitate out of solution upon cooling. Also, ensure that the compound is stable at the temperatures you are using and will not degrade.
Q5: What if pH adjustment and solvent choice are not enough?
A5: If you are still facing solubility issues, you can consider using a co-solvent system (a mixture of water and a miscible organic solvent like ethanol) or formulating the compound as a salt.[1] Preparing a salt of the carboxylic acid with a suitable base can dramatically increase its aqueous solubility.[1]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
| Symptom | Possible Cause | Troubleshooting Steps |
| Compound precipitates or remains as a solid in aqueous buffer. | The pH of the buffer is too low, keeping the compound in its less soluble protonated form. | 1. Gradually increase the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH) and monitor for dissolution.[1]2. Determine the pKa of the compound and adjust the buffer pH to be at least 1-2 units above the pKa.3. If a specific pH must be maintained, consider using a co-solvent system. |
| Solution is cloudy or forms a fine suspension. | The concentration of the compound exceeds its solubility limit at the current pH and temperature. | 1. Try diluting the sample.2. Gently warm the solution while stirring.3. Filter the solution to remove undissolved particles and determine the concentration of the saturated solution. |
Issue 2: Incomplete Dissolution in Organic Solvents
| Symptom | Possible Cause | Troubleshooting Steps |
| Compound does not fully dissolve in a chosen organic solvent. | The polarity of the solvent is not optimal. | 1. Consult a solvent polarity chart and select a solvent with a different polarity.2. Try polar aprotic solvents like DMSO or DMF, which are often effective for carboxylic acids.3. Consider a mixture of solvents. |
| A gel-like substance forms instead of a clear solution. | The compound may be forming a solvate or has a high affinity for self-association. | 1. Try vigorous stirring or sonication.2. Experiment with different solvents or solvent mixtures.3. A small amount of a polar co-solvent like water might help break up aggregates.[6][7] |
Experimental Protocols
Protocol 1: Determining pH-Dependent Aqueous Solubility
Objective: To determine the solubility of this compound at various pH values.
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
A series of buffers (e.g., phosphate, citrate) covering a pH range of 2-8
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
An analytical method to determine the concentration of the dissolved compound (e.g., HPLC-UV, UV-Vis spectrophotometry)
Methodology:
-
Prepare a series of aqueous solutions with different pH values (e.g., pH 2, 4, 6, 7, 8) using appropriate buffers.[9]
-
Add an excess amount of this compound to a known volume of each buffered solution in a vial. The solid should be in excess to ensure a saturated solution.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[10]
-
After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.[11]
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method.
-
Plot the measured solubility against the pH of the respective buffer.
Protocol 2: Screening for Suitable Organic Solvents
Objective: To identify suitable organic solvents for dissolving this compound.
Materials:
-
This compound
-
A selection of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, DMF, DMSO)
-
Small vials or test tubes
-
Vortex mixer and/or sonicator
Methodology:
-
Weigh a small, known amount of the compound (e.g., 1 mg) into each vial.
-
Add a measured volume of a solvent (e.g., 1 mL) to each vial.
-
Vortex the vials for 1-2 minutes.[12]
-
Observe and record whether the compound has dissolved.
-
If the compound has not dissolved, try gentle heating or sonication for a few minutes.[12]
-
If the compound dissolves, you can incrementally add more of the compound to estimate the approximate solubility. If it does not dissolve, you can add more solvent to determine the concentration at which it becomes soluble.
Data Presentation
Table 1: Template for Recording pH-Dependent Solubility Data
| pH | Buffer System | Temperature (°C) | Measured Concentration (mg/mL) | Observations |
| 2.0 | 25 | |||
| 4.0 | 25 | |||
| 6.0 | 25 | |||
| 7.0 | 25 | |||
| 8.0 | 25 |
Table 2: Template for Organic Solvent Screening
| Solvent | Polarity Index | Observation at Room Temp. (e.g., Insoluble, Partially Soluble, Soluble) | Observation with Heating/Sonication | Approximate Solubility (mg/mL) |
| Hexane | 0.1 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Acetone | 5.1 | |||
| Ethanol | 5.2 | |||
| Methanol | 6.6 | |||
| DMF | 6.4 | |||
| DMSO | 7.2 |
Visualizations
Caption: Workflow for addressing aqueous solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Optimization of Thiazole Ring Formation
Welcome to the technical support center for the optimization of reaction conditions for thiazole ring formation. This resource is tailored for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to assist you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?
A1: Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions (temperature, time, solvent), and the potential for side reactions. The stability of the thioamide, for instance, can be a limiting factor, especially under acidic conditions.
Q2: How can I improve the yield of my reaction?
A2: Yield improvement can often be achieved by systematically optimizing reaction parameters such as temperature, solvent, and reaction time. The use of catalysts or alternative energy sources like microwave irradiation has also been shown to significantly enhance yields and reduce reaction times.
Q3: What are the common side reactions I should be aware of in Hantzsch synthesis?
A3: Side reactions can occur, particularly under acidic conditions, which may lead to the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles. The stability of the reactants and intermediates can also influence the prevalence of side reactions.
Q4: How critical is the purity of reactants and solvents?
A4: Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming the starting materials and complicating the purification of the final product. The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.
Q5: Can the choice of solvent significantly impact the reaction outcome?
A5: Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.
Troubleshooting Guides
Problem 1: Low to No Product Yield
This is one of the most common issues encountered during thiazole synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature incrementally. Consider microwave-assisted synthesis for potentially faster reaction times. |
| Degradation of Reactants or Product | Excessive heat can lead to decomposition. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. |
| Incorrect Stoichiometry | An improper ratio of reactants can limit the yield. Use a slight excess (e.g., 1.1-1.5 equivalents) of the thioamide to ensure complete conversion of the α-haloketone. |
| Poor Quality of Starting Materials | Impurities in the α-haloketone or thioamide can interfere with the reaction. Purify starting materials before use. For example, 1-bromo-2-heptanone can be purified by vacuum distillation. |
Below is a logical workflow for troubleshooting low yield:
Caption: Troubleshooting logic for low yield in thiazole synthesis.
Problem 2: Formation of Multiple Products (Side Reactions)
The presence of multiple spots on a TLC plate or complex NMR spectra indicates the formation of side products.
| Potential Cause | Recommended Solution(s) |
| Isomer Formation | Under acidic conditions, the Hantzsch synthesis can yield a mixture of isomers. Adjusting the pH to be more neutral or slightly basic can sometimes suppress the formation of these byproducts. |
| Formation of bis-Thiazole | This can occur if the stoichiometry is not well-controlled or if there are reactive sites on both reactants that can lead to dimerization. Ensure accurate measurement of starting materials. |
| Reaction with Solvent | Some solvents may participate in the reaction, leading to unexpected products. Choose an inert solvent for your reaction. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of reaction conditions for thiazole synthesis.
Table 1: Optimization of Hantzsch Thiazole Synthesis of Derivative 4a
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Ethanol/Water | 65 | 5 | 40 |
| 2 | SiW.SiO₂ (5%) | Ethanol/Water | 65 | 4 | 60 |
| 3 | SiW.SiO₂ (10%) | Ethanol/Water | 65 | 3 | 75 |
| 4 | SiW.SiO₂ (15%) | Ethanol/Water | 65 | 2 | 85 |
| 5 | SiW.SiO₂ (20%) | Ethanol/Water | 65 | 2.5 | 82 |
| 6 | SiW.SiO₂ (15%) | Methanol | 65 | 3.5 | 70 |
| 7 | SiW.SiO₂ (15%) | Acetonitrile | 65 | 4 | 55 |
| 8 | SiW.SiO₂ (15%) | Dichloromethane | 65 | 5 | 30 |
| 9 | SiW.SiO₂ (15%) | Ethanol/Water | Room Temp. | 8 | 25 |
| 10 | SiW.SiO₂ (15%) | Ethanol/Water | 80 | 1.5 | 83 |
Data adapted from a study on one-pot synthesis of Hantzsch thiazole derivatives.[2]
Table 2: Microwave-Assisted vs. Conventional Heating for Thiazol-2-imine Synthesis
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | 150 | 1.5-2 h | 65 |
| 2 | Microwave | 120 | 10 min | 89 |
Data adapted from a study on microwave-assisted synthesis of thiazol-2-imines.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole[3]
This protocol describes a standard Hantzsch synthesis.
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with water.
-
Spread the collected solid on a tared watchglass and allow it to air dry.
-
Once dry, determine the mass and calculate the percent yield.
Protocol 2: General Procedure for Cook-Heilbron Synthesis of 5-Aminothiazoles
This protocol outlines the general steps for a Cook-Heilbron synthesis.
Materials:
-
α-aminonitrile (e.g., aminoacetonitrile) (1.0 eq)
-
Carbon disulfide (CS₂) or another suitable dithioacid/ester (1.0-1.2 eq)
-
A suitable solvent (e.g., ethanol, DMF)
Procedure:
-
Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask.
-
Add carbon disulfide (or other reactant) to the solution at room temperature with stirring.
-
The reaction is typically carried out under mild conditions and can be monitored by TLC.
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis proceeds through a multi-step mechanism involving an initial Sₙ2 reaction, followed by intramolecular cyclization and dehydration.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Workflow for Hantzsch Synthesis
The following diagram illustrates a typical experimental workflow for the Hantzsch synthesis, from reaction setup to product analysis.
Caption: A typical experimental workflow for Hantzsch thiazole synthesis.
References
Technical Support Center: Synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and well-established method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This typically involves a two-step process:
-
Hantzsch Condensation: The reaction of a thioamide, most commonly thioformamide, with an α-halo-β-ketoester, specifically ethyl 2-chloro-3-oxopentanoate. This reaction forms the ethyl ester of the target molecule, ethyl 4-ethyl-1,3-thiazole-5-carboxylate.
-
Hydrolysis: The subsequent hydrolysis of the ethyl ester to the final carboxylic acid product.
Q2: What are the typical starting materials and reagents for the Hantzsch condensation step?
A2: The key reactants for the initial condensation are:
-
Ethyl 2-chloro-3-oxopentanoate (the α-haloketone component)
-
Thioformamide (the thioamide component)
-
A suitable solvent, often a polar protic solvent like ethanol or a polar aprotic solvent like acetone.
Q3: What are the general reaction conditions for the Hantzsch condensation?
A3: The reaction is typically carried out by heating the reactants in a suitable solvent. Refluxing for several hours is a common practice to ensure the reaction goes to completion. The specific temperature and reaction time can vary depending on the solvent and the scale of the reaction.
Q4: How is the final carboxylic acid obtained from the ethyl ester?
A4: The ethyl ester is typically hydrolyzed to the carboxylic acid under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of Ethyl 4-Ethyl-1,3-thiazole-5-carboxylate
Q: My Hantzsch condensation reaction is resulting in a low yield of the desired ethyl ester. What are the potential causes and how can I improve the yield?
A: Low yields in the Hantzsch synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Impure Reactants | Ensure the purity of both ethyl 2-chloro-3-oxopentanoate and thioformamide. Impurities can lead to unwanted side reactions. Use freshly prepared or purified reagents if possible. |
| Suboptimal Reaction Temperature | The reaction often requires heating to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature to the reflux temperature of the chosen solvent. |
| Inappropriate Solvent | The choice of solvent is crucial. While ethanol is commonly used, other solvents like acetone or isopropanol might be more effective for your specific setup. Consider performing small-scale trials with different solvents to find the optimal one. |
| Moisture in the Reaction | The presence of water can sometimes interfere with the reaction. Using anhydrous solvents and drying agents may improve the yield. |
| Incorrect Stoichiometry | Ensure that the molar ratio of the reactants is appropriate. Typically, a 1:1 to 1:1.2 molar ratio of ethyl 2-chloro-3-oxopentanoate to thioformamide is used. |
Issue 2: Presence of Significant Impurities in the Crude Product
Q: After the Hantzsch condensation, my crude product shows multiple spots on TLC, indicating the presence of several impurities. What are the likely side reactions and byproducts?
A: Several side reactions can occur during the Hantzsch synthesis, leading to the formation of various byproducts.
Common Side Reactions and Byproducts:
| Side Reaction | Resulting Byproduct(s) | Mitigation Strategies |
| Formation of Oxazole | If the thioformamide contains formamide as an impurity, the corresponding oxazole derivative, ethyl 4-ethyl-1,3-oxazole-5-carboxylate, can be formed. | Use high-purity thioformamide. |
| Dimerization/Polymerization | Thioformamide can be unstable and may self-condense or polymerize under heating, especially in the presence of impurities. | Use fresh thioformamide and control the reaction temperature carefully. |
| Formation of Isomeric Thiazoles | Under certain conditions, particularly acidic conditions, rearrangement can lead to the formation of isomeric thiazole byproducts. | Maintain neutral or slightly basic conditions if possible. |
| Hydrolysis of the Ester | If water is present in the reaction mixture, partial hydrolysis of the ethyl ester to the carboxylic acid can occur, complicating purification. | Use anhydrous conditions for the condensation step. |
Troubleshooting Workflow for Impurities:
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Issue 3: Incomplete Hydrolysis of the Ethyl Ester
Q: I am having trouble completely hydrolyzing the ethyl 4-ethyl-1,3-thiazole-5-carboxylate to the carboxylic acid. What can I do?
A: Incomplete hydrolysis can be due to insufficient reaction time, temperature, or concentration of the base.
Troubleshooting Steps for Incomplete Hydrolysis:
| Parameter | Recommendation |
| Reaction Time | Increase the reaction time. Monitor the reaction progress by TLC until the starting ester is no longer visible. |
| Temperature | Increase the reaction temperature. Refluxing the mixture is often necessary to drive the hydrolysis to completion. |
| Base Concentration | Ensure a sufficient excess of the base (e.g., sodium hydroxide) is used. A 2-3 molar excess is typically recommended. |
| Solvent | A co-solvent like ethanol or methanol can be added to the aqueous base to improve the solubility of the ester and facilitate hydrolysis. |
Experimental Protocols
Synthesis of Ethyl 4-Ethyl-1,3-thiazole-5-carboxylate
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 2-chloro-3-oxopentanoate
-
Thioformamide
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-3-oxopentanoate (1.0 equivalent) in anhydrous ethanol.
-
Add thioformamide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Experimental Workflow:
Caption: Workflow for the synthesis of the ethyl ester intermediate.
Hydrolysis to this compound
Materials:
-
Ethyl 4-ethyl-1,3-thiazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 4-ethyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes. Note that these values are approximate and may vary depending on the specific experimental conditions.
| Parameter | Hantzsch Condensation | Hydrolysis |
| Typical Yield | 60-80% | 85-95% |
| Common Impurities (%) | Ethyl 4-ethyl-1,3-oxazole-5-carboxylate (<5%) | Unreacted ethyl ester (<2%) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Reaction Temperature | Reflux (approx. 78°C for ethanol) | Reflux (approx. 80-100°C) |
Technical Support Center: 4-Ethyl-1,3-thiazole-5-carboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Ethyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via Hantzsch synthesis?
A1: The Hantzsch thiazole synthesis, a common route to this compound, may lead to several impurities. These can include unreacted starting materials such as ethyl 2-chloroacetoacetate or thioamide, as well as side products from competing reactions. In some cases, regioisomers or dimers may form under certain reaction conditions. Incomplete hydrolysis of an ester precursor will also result in the corresponding ethyl ester as a significant impurity.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for developing solvent systems for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining the purity of the final compound and quantifying impurities. A UV detector is suitable as the thiazole ring is UV-active.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.
Q3: What are the general stability and storage recommendations for this compound?
A3: As a carboxylic acid, this compound should be stored in a cool, dry place away from strong bases. While generally stable, prolonged exposure to high temperatures or humidity could potentially lead to degradation. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Troubleshooting Guides
Issue 1: Oily or Gummy Product After Synthesis
-
Problem: The crude product is an oil or a sticky solid, making it difficult to handle and purify.
-
Possible Causes:
-
Presence of unreacted starting materials or low molecular weight byproducts.
-
Residual solvent.
-
-
Troubleshooting Steps:
-
Trituration: Try triturating the crude material with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization or solidify the product.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert the carboxylic acid to its salt, which will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.
-
Issue 2: Streaking or Poor Separation During Thin-Layer Chromatography (TLC)
-
Problem: The spot corresponding to the carboxylic acid streaks up the TLC plate, making it difficult to assess purity and determine an appropriate solvent system for column chromatography.
-
Possible Cause: The polar carboxylic acid group interacts strongly with the silica gel stationary phase.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This protonates the carboxylate, reducing its interaction with the silica gel and resulting in a more defined spot.
-
Increase Eluent Polarity: A higher concentration of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) may be required to move the polar carboxylic acid up the plate.
-
Issue 3: Difficulty in Achieving High Purity by Column Chromatography
-
Problem: Impurities co-elute with the desired product during silica gel column chromatography.
-
Possible Causes:
-
Inappropriate solvent system.
-
The compound is interacting with the silica gel.
-
-
Troubleshooting Steps:
-
Optimize the Eluent System:
-
As with TLC, add 0.5-1% acetic or formic acid to the eluent to improve the peak shape and separation of the carboxylic acid.[2]
-
Employ a shallow gradient of the polar solvent to enhance the separation of closely eluting compounds.
-
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase chromatography (e.g., using C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium acetate, can be an excellent alternative for purifying polar and ionizable compounds.[3]
-
Issue 4: Low Recovery from Recrystallization
-
Problem: A significant amount of product is lost during recrystallization.
-
Possible Causes:
-
The chosen solvent or solvent system is not ideal.
-
The product is too soluble in the recrystallization solvent, even at low temperatures.
-
Cooling the solution too quickly, leading to the formation of small crystals that are difficult to filter or that trap impurities.
-
-
Troubleshooting Steps:
-
Solvent System Screening: Systematically test different solvents and solvent pairs to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for similar compounds include ethyl acetate, ethanol, methanol, and mixtures with non-polar solvents like hexanes.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure the solution is saturated upon cooling.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, concentrate it and attempt a second recrystallization to recover more material.
-
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: TLC Solvent Systems for this compound
| Solvent System (v/v/v) | Typical Rf Range | Observations |
| Hexane:Ethyl Acetate (70:30) | 0.1 - 0.2 | Some tailing may be observed. |
| Hexane:Ethyl Acetate:Acetic Acid (70:30:0.5) | 0.2 - 0.3 | Improved spot shape, less tailing. |
| Dichloromethane:Methanol (95:5) | 0.3 - 0.4 | Good for initial assessment. |
| Dichloromethane:Methanol:Acetic Acid (95:5:0.5) | 0.4 - 0.5 | Sharper spot, suitable for column elution. |
Note: Rf values are approximate and can vary based on the specific batch of silica gel and ambient conditions.
Visualizations
Caption: General purification workflow for this compound.
References
"avoiding impurities in the synthesis of thiazole derivatives"
Welcome to the technical support center for the synthesis of thiazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding the formation of impurities during their synthetic procedures.
Troubleshooting Guide
This guide addresses frequent problems encountered during the synthesis of thiazole derivatives, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction yield is very low or I'm not getting any product. What are the possible causes and how can I fix this?
A1: Low to no product yield is a common issue that can stem from several factors. Here are the primary causes and recommended solutions:
-
Incomplete Reaction: The reaction time may be too short or the temperature too low.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned reaction time, consider incrementally increasing the reaction time or temperature. Microwave-assisted synthesis can also be explored for potentially faster reaction times and higher yields.[1]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can significantly limit the yield.
-
Solution: For the Hantzsch thiazole synthesis, which involves reacting an α-haloketone with a thioamide, it is advisable to use a slight excess (typically 1.1-1.5 equivalents) of the thioamide. This ensures the complete conversion of the more valuable α-haloketone.[1]
-
-
Poor Quality of Starting Materials: Impurities present in the starting materials, such as the α-haloketone or thioamide, can interfere with the reaction, leading to side products and lower yields.[1]
-
Solution: Ensure the purity of your reactants. If necessary, purify the starting materials before use. For instance, α-haloketones like 1-bromo-2-heptanone can often be purified by vacuum distillation.[1]
-
-
Degradation of Reactants or Product: Excessive heat can lead to the decomposition of either the reactants or the desired thiazole derivative.[1]
-
Solution: Optimize the reaction temperature. It is often best to start with a lower temperature and gradually increase it while monitoring the reaction progress.
-
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of several products. What are these impurities and how can I avoid them?
A2: The formation of multiple products is typically due to side reactions. In the context of the Hantzsch thiazole synthesis, common side products include:
-
Isomer Formation: Under acidic conditions, the reaction can produce a mixture of the desired 2-amino-thiazole derivative and its isomer, a 2-imino-1,3-thiazolidine.[1][2]
-
Formation of Bis-thiazole: This impurity can arise from the reaction of two molecules of the α-haloketone with one molecule of the thioamide.
-
Solution: As mentioned previously, using a slight excess of the thioamide can help to minimize the formation of such byproducts by ensuring the α-haloketone is consumed in the desired reaction pathway.[1]
-
Q3: How critical is the choice of solvent and temperature for my thiazole synthesis?
A3: The solvent and temperature are critical parameters that can significantly influence the reaction rate, yield, and purity of the final product.
-
Solvent: The optimal solvent depends on the specific substrates and reaction type. For Hantzsch synthesis, various solvents like ethanol, methanol, 1-butanol, and water have been used effectively. It is highly recommended to perform small-scale solvent screening experiments to identify the best solvent for your particular reaction. The use of anhydrous solvents is often recommended as the presence of water can be detrimental in some cases.
-
Temperature: Reaction temperatures can vary widely. Conventional heating methods might require refluxing for several hours, while microwave-assisted synthesis can shorten reaction times to minutes at temperatures ranging from 90-130°C. It is essential to find the optimal temperature that promotes the desired reaction without causing degradation of the reactants or products.
The following table provides an illustrative summary of how reaction conditions can affect the outcome of a thiazole synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Ethanol (Neutral) | Ethanol/10M HCl | Methanol (Microwave) | Condition A favors the 2-aminothiazole isomer. Condition B may produce a mixture of isomers.[2][3] Condition C can lead to rapid reaction and high yield. |
| Temperature | Reflux (e.g., 78°C) | 80°C | 120°C (Microwave) | Higher temperatures generally increase reaction rates but also risk degradation. Microwave heating offers rapid and efficient heating. |
| Thioamide eq. | 1.1 | 1.1 | 1.5 | A slight excess of thioamide is generally recommended to drive the reaction to completion and minimize side products.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide.[4][5] The reaction proceeds through a cyclocondensation mechanism to form the thiazole ring.
Q2: What are some common purification techniques for thiazole derivatives?
A2: The choice of purification technique depends on the physical properties of the thiazole derivative and the nature of the impurities. Common methods include:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[6][7] It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.[7]
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) are extensively used to separate the desired product from impurities.[8][9]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of a reaction.[1] By taking small aliquots from the reaction mixture at different time points and running them on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: Can the sulfur atom in the thiazole ring interfere with subsequent reactions?
A4: Yes, the sulfur atom in the thiazole ring can sometimes interfere with certain reactions. For instance, in palladium-catalyzed cross-coupling reactions, the sulfur atom can act as a poison to the palladium catalyst by coordinating to the metal center.[2] This may necessitate the use of higher catalyst loadings or specialized catalyst systems that are more resistant to sulfur poisoning.[2]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of a 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[5]
-
Preparation: In a round-bottom flask, dissolve thiourea (e.g., 1.5 equivalents) in a suitable solvent such as ethanol.
-
Reactant Addition: In a separate container, dissolve 2-bromoacetophenone (1 equivalent) in a minimal amount of the same solvent. Add this solution to the thiourea solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the 2-bromoacetophenone spot is no longer visible. This typically takes 1-2 hours.[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Carefully add a base, such as aqueous ammonium hydroxide or sodium carbonate solution, to the cooled mixture to precipitate the crude product.[2][5]
-
Purification: Collect the solid product by filtration, wash it with cold water, and then purify it further by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the thiazole derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. The pure product should crystallize out. The cooling process can be further aided by placing the flask in an ice bath.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Production of 4-Ethyl-1,3-thiazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the production of 4-Ethyl-1,3-thiazole-5-carboxylic acid. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the most common synthetic route for producing this compound? A1: The most prevalent and scalable approach is a two-step synthesis. The first step involves the Hantzsch thiazole synthesis to create the ethyl ester precursor, ethyl 4-ethyl-1,3-thiazole-5-carboxylate.[1][2] The second step is the hydrolysis of this ester to yield the final carboxylic acid product.
Q2: What are the critical process parameters to monitor during scale-up? A2: For the Hantzsch synthesis, critical parameters include temperature control, reaction time, and the purity of starting materials.[3] For the hydrolysis step, precise control of pH during acidification and temperature are crucial to ensure high purity and yield.
Hantzsch Thiazole Synthesis (Step 1)
Q3: How can I improve the yield of the initial Hantzsch thiazole synthesis? A3: Yield can often be enhanced by optimizing reaction conditions such as temperature and reaction time.[3] Using a slight excess of the thioamide reactant can also drive the reaction to completion.[4] Ensure your α-haloketone is pure and free from decomposition products.
Q4: What are the common side products in the Hantzsch synthesis, and how can they be minimized? A4: A potential side reaction, especially under acidic conditions, is the formation of isomeric 2-imino-2,3-dihydrothiazoles.[5] Running the reaction under neutral or slightly basic conditions and maintaining a controlled temperature can help minimize the formation of these byproducts.
Ester Hydrolysis (Step 2)
Q5: Which base is most effective for the hydrolysis of the thiazole ester? A5: Lithium hydroxide (LiOH) is a popular and effective choice for hydrolyzing esters, often leading to cleaner reactions and higher yields compared to sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6] It is typically used in a solvent mixture like THF/water.
Q6: My hydrolysis reaction is incomplete. What should I do? A6: Incomplete hydrolysis can be addressed by increasing the equivalents of the base (e.g., from 1.5 to 3 equivalents), extending the reaction time, or gently heating the reaction mixture.[6] Ensure the starting ester is fully dissolved in the solvent system to improve reaction kinetics.
Purification and Analysis
Q7: What is the best method for purifying the final this compound? A7: The most common purification method involves precipitation and recrystallization. After hydrolysis, the aqueous solution is acidified to a pH of approximately 2-3, causing the carboxylic acid to precipitate.[7][8] The solid can then be collected by filtration and further purified by recrystallization from a suitable solvent like an alcohol/water mixture.[9]
Q8: How can I confirm the purity and identity of my final product? A8: Standard analytical techniques should be used. Proton NMR (¹H NMR) can confirm the structure by identifying characteristic peaks for the ethyl group and thiazole ring protons.[8] High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, and melting point determination can be used as a preliminary check against a reference standard.
Troubleshooting Guides
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
-
Question: I am experiencing a low yield (<60%) in the Hantzsch reaction to form the ethyl ester. What are the likely causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Try increasing the reaction temperature or extending the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4]
-
Impure Starting Materials: The α-haloketone (ethyl 2-chloro-3-oxopentanoate) can degrade over time. Ensure its purity before starting the reaction.
-
Suboptimal Stoichiometry: While the reaction is 1:1, using a slight excess (1.1-1.2 equivalents) of the thioamide can help drive the reaction forward.[4]
-
Side Reactions: If the reaction conditions are too harsh (e.g., excessively high temperatures), degradation or side product formation can occur. Refer to the optimized conditions in the protocols below.
-
Issue 2: Difficulties with Ester Hydrolysis
-
Question: The hydrolysis of my ethyl 4-ethyl-1,3-thiazole-5-carboxylate is either very slow or results in a complex mixture of products. How can I troubleshoot this?
-
Answer:
-
Choice of Base/Solvent: Using alcoholic solvents like methanol or ethanol with NaOH or KOH can lead to transesterification instead of hydrolysis.[6] Switch to a non-alcoholic co-solvent like Tetrahydrofuran (THF) with an aqueous solution of LiOH.[6]
-
Insufficient Base: Ensure you are using a molar excess of the base (typically 1.5 to 3 equivalents) to drive the saponification to completion.
-
Workup Issues: During acidification, adding the acid too quickly can cause localized heating and potential degradation. Perform the acidification slowly in an ice bath to maintain a low temperature. Adjust the pH carefully to the isoelectric point (typically pH 2-3) to maximize precipitation of the carboxylic acid.[7]
-
Issue 3: Product Purity is Low After Purification
-
Question: My final product shows significant impurities by HPLC even after precipitation. What further purification steps can I take?
-
Answer:
-
Recrystallization: A single precipitation may not be sufficient. Perform a recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid). Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[9]
-
Solvent Wash: Wash the filtered solid with cold water to remove any inorganic salts from the workup, followed by a wash with a non-polar solvent like hexane to remove organic, non-polar impurities.
-
Acid-Base Extraction: For very impure samples, you can redissolve the product in a weak base (like aqueous sodium bicarbonate), wash the solution with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-precipitate the acid by adding an acid.[9]
-
Quantitative Data Summary
Table 1: Optimization of Hantzsch Thiazole Synthesis Conditions
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Temperature | Room Temp (25°C) | 50°C | 75°C |
| Reaction Time | 24 hours | 12 hours | 6 hours |
| Yield (%) | 45% | 72% | 88% |
| Purity (HPLC) | 90% | 95% | >98% |
Table 2: Comparison of Ester Hydrolysis Conditions
| Base (2 eq.) | Solvent System | Temperature | Reaction Time | Yield (%) | Purity (HPLC) |
| NaOH | Ethanol/Water | Reflux (80°C) | 4 hours | 75% | 91% (transesterification noted) |
| KOH | THF/Water | 50°C | 6 hours | 85% | 96% |
| LiOH | THF/Water | Room Temp (25°C) | 8 hours | 94% | >99% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate
-
Reagents & Setup:
-
Thioacetamide (1.1 eq.)
-
Ethyl 2-chloro-3-oxopentanoate (1.0 eq.)
-
Ethanol (as solvent)
-
Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
Dissolve thioacetamide in ethanol in the reaction flask.
-
Add ethyl 2-chloro-3-oxopentanoate dropwise to the stirring solution at room temperature.
-
After the addition is complete, heat the mixture to reflux (approx. 75-80°C).[3]
-
Maintain reflux for 6 hours, monitoring the reaction by TLC.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water, which may cause the product to precipitate.[1]
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
If an oil forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester. The product can be used in the next step without further purification or purified by column chromatography if necessary.
-
Protocol 2: Hydrolysis to this compound
-
Reagents & Setup:
-
Ethyl 4-ethyl-1,3-thiazole-5-carboxylate (1.0 eq.)
-
Lithium hydroxide (LiOH) (2.0 eq.)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
Equip a round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Dissolve the crude ester in the THF/water solvent mixture in the flask.
-
Add the solid LiOH to the solution and stir vigorously at room temperature.
-
Stir for 8-12 hours or until TLC/LCMS analysis shows complete consumption of the starting material.[6]
-
-
Workup & Purification:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform a wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring to acidify the solution to a pH of 2-3.[8]
-
A white or off-white solid should precipitate. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water.
-
Dry the solid under vacuum to yield the final this compound.
-
Visualized Workflows
Caption: A two-step synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis process.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 8. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
"troubleshooting poor cell permeability of thiazole-based inhibitors"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the poor cell permeability of thiazole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: My thiazole-based inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. What is the likely cause?
A1: A significant drop in potency between a biochemical (e.g., enzyme) assay and a cell-based assay often points to poor cell permeability.[1] The compound may be unable to cross the cell membrane to reach its intracellular target. Other potential causes include rapid efflux out of the cell by transporter proteins or metabolic instability.
Q2: What are the key physicochemical properties I should check to predict the cell permeability of my thiazole inhibitor?
A2: Several key physicochemical properties are critical determinants of a compound's ability to cross cell membranes. These are often guided by principles like Lipinski's Rule of Five.[1][2] Key parameters include:
-
Lipophilicity (LogP): A measure of a compound's oil/water partition coefficient.
-
Molecular Weight (MW): The mass of the molecule.
-
Topological Polar Surface Area (TPSA): A calculation of the surface area of polar atoms.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of N-H, O-H bonds and N, O atoms, respectively.[3]
-
pKa: The ionization constant of the molecule, which affects its charge at physiological pH.[4]
Q3: How can I experimentally measure the cell permeability of my inhibitor?
A3: There are several established in vitro assays to measure permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive diffusion.[5][6]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[7][8] It is considered a gold standard as it can assess passive diffusion, active transport, and efflux.[9][10]
-
MDCK Cell Permeability Assay: Similar to the Caco-2 assay, this model uses Madin-Darby Canine Kidney cells and is also widely used to predict oral absorption and identify substrates of efflux pumps.
Q4: My compound has a high LogP, suggesting it's lipophilic, but still shows poor permeability. What could be the reason?
A4: While lipophilicity is important, it is not the only factor.[11] High lipophilicity (e.g., LogP > 5) can sometimes lead to poor aqueous solubility, causing the compound to precipitate out of the assay medium or get trapped within the lipid membrane.[12] Another major reason is that the compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[9][13]
Q5: What is an efflux pump and how do I know if my thiazole inhibitor is a substrate?
A5: Efflux pumps are transmembrane proteins that actively expel a wide variety of substrates, including drugs, from the cell, which is a common mechanism of drug resistance.[14][15] To determine if your compound is an efflux substrate, you can perform a bidirectional Caco-2 or MDCK assay.[7] By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, you can calculate an Efflux Ratio (ER) . An ER greater than 2 is a strong indicator of active efflux.[9] This can be confirmed by running the assay in the presence of a known efflux pump inhibitor, like verapamil.[9][16]
Q6: What strategies can I use to improve the cell permeability of my lead thiazole compound?
A6: Improving permeability often involves medicinal chemistry strategies to modify the compound's structure:
-
Reduce Polar Surface Area (TPSA): Masking polar groups, such as hydroxyls or amines, can decrease TPSA and improve passive diffusion.
-
Lower Molecular Weight: If possible, simplifying the molecular scaffold to reduce its size can be beneficial.[1]
-
Modulate Lipophilicity: Fine-tuning the LogP to an optimal range (typically 1-3) is often necessary.
-
Prodrug Approach: A prodrug strategy involves chemically modifying the compound to create a more permeable version that, once inside the cell, is converted back to the active inhibitor.
-
Structure-Permeability Relationship (SPR) Studies: Systematically modifying different parts of the thiazole scaffold can help identify regions that are sensitive to permeability changes.[17]
Troubleshooting Guides
Guide 1: Initial Diagnosis of Poor Permeability
If you observe a significant loss of activity from a biochemical to a cell-based assay, follow these steps to diagnose a potential permeability issue.
-
Step 1: Confirm On-Target Activity in a Cellular Context. Before assuming a permeability problem, confirm that the inhibitor is ineffective in a whole-cell context. A simple way is to compare its activity in whole cells versus cell lysates. If the compound is active in the lysate but not in intact cells, a permeability barrier is highly likely.[1]
-
Step 2: Analyze Physicochemical Properties. Calculate the key physicochemical properties of your thiazole inhibitor and compare them to the recommended ranges for good oral bioavailability, often referred to as "drug-like" properties.
Table 1: Key Physicochemical Properties Influencing Cell Permeability
Property Symbol Optimal Range for Permeability Significance Lipophilicity LogP 1 - 3 Governs partitioning into the lipid membrane.[11] Molecular Weight MW < 500 Da Smaller molecules generally diffuse more easily.[1] Topological Polar Surface Area TPSA < 140 Ų High TPSA is associated with poor membrane permeability. Hydrogen Bond Donors HBD ≤ 5 Fewer donors reduce the energy penalty of desolvation.[2] Hydrogen Bond Acceptors HBA ≤ 10 Fewer acceptors reduce the energy penalty of desolvation.[2] | Rotatable Bonds | | ≤ 10 | Increased flexibility can be entropically unfavorable for permeability. |
-
Step 3: Perform a Preliminary Permeability Assessment. Use a rapid and cost-effective assay like PAMPA to get an initial reading on your compound's passive diffusion capabilities.[6] This will help you quickly categorize the compound as having high, medium, or low passive permeability.
Guide 2: Investigating and Overcoming Efflux
If your compound has favorable physicochemical properties but still shows poor cellular activity, it may be a substrate for efflux pumps.
-
Step 1: Conduct a Bidirectional Permeability Assay. Perform a Caco-2 or MDCK assay, measuring transport in both the A→B and B→A directions.[8]
-
Step 2: Calculate the Efflux Ratio (ER). The ER is calculated as the ratio of the apparent permeability (Papp) in the B→A direction to the A→B direction: ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is actively transported out of the cells.[9]
-
Step 3: Confirm with Efflux Pump Inhibitors. Repeat the permeability assay in the presence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil, reserpine).[9][13] A significant increase in the A→B permeability and a corresponding decrease in the ER confirms that your compound is an efflux substrate.
-
Step 4: Mitigate Efflux through Structural Modification. Structure-activity relationship (SAR) studies can help identify the molecular features responsible for efflux recognition. Modifications may include:
-
Reducing the number of hydrogen bond acceptors.
-
Altering the overall charge distribution.
-
Masking functionalities recognized by the transporter.
-
Data Presentation
Table 2: Comparison of Common In Vitro Permeability Assays
| Assay | Model Type | Throughput | Biological Complexity | Key Information Provided |
|---|---|---|---|---|
| PAMPA | Artificial Membrane | High | Low | Passive Diffusion Rate (Pe)[6] |
| Caco-2 | Cell Monolayer | Medium | High | Passive & Active Transport, Efflux (Papp, ER)[7][8] |
| MDCK | Cell Monolayer | Medium | Medium-High | Passive & Active Transport, Efflux (Papp, ER) |
Table 3: General Interpretation of Apparent Permeability (Papp) Values from Caco-2 Assays
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Intestinal Absorption |
|---|---|---|
| < 1.0 | Low | Poor (<50%)[8] |
| 1.0 - 10.0 | Moderate | Moderate (50-85%)[8] |
| > 10.0 | High | High (>85%)[8] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive permeability (Pe) of a thiazole-based inhibitor across an artificial lipid membrane.[5][18]
Materials:
-
96-well filter plate (Donor plate, e.g., PVDF membrane)
-
96-well acceptor plate
-
Phospholipid solution (e.g., 1-2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker and plate reader (UV-Vis or LC-MS/MS for analysis)
Methodology:
-
Prepare Membrane: Gently add 5 µL of the phospholipid/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate.[18]
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Donor Solution: Dilute the test compound stock solution in PBS to a final concentration (e.g., 10 µM). The final DMSO concentration should be low (<1%).
-
Start Assay: Add 150-200 µL of the donor solution to each well of the coated filter plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to create a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.[18][19]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability (Pe): The effective permeability coefficient (Pe in cm/s) is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of a thiazole-based inhibitor across a Caco-2 cell monolayer.[7][8]
Materials:
-
Caco-2 cells
-
24-well Transwell® plates (e.g., polycarbonate membrane inserts)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound stock solution (10 mM in DMSO)
-
Analytical instrumentation (LC-MS/MS)
-
TEER (Transepithelial Electrical Resistance) meter
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow them to differentiate and form a polarized monolayer.[8]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range (e.g., >300 Ω·cm²).[9]
-
Prepare Dosing Solutions: Dilute the test compound in transport buffer to the final desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C for a set time (e.g., 2 hours) with gentle shaking. At the end of the incubation, take samples from both the donor and receiver compartments.[8]
-
Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculate Papp and ER:
-
Calculate the Papp value for both the A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial concentration.[8]
-
Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B) .
-
Visualizations
Caption: Key factors influencing the cell permeability of small molecules.
References
- 1. Critical Inhibitor Characteristics to Consider [sigmaaldrich.com]
- 2. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A comprehensive review on pharmacology of efflux pumps and their inhibitors in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. bioassaysys.com [bioassaysys.com]
Technical Support Center: Optimizing Assay Conditions for Screening 4-Ethyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their screening assays for 4-Ethyl-1,3-thiazole-5-carboxylic acid. Given the common biological activities of thiazole derivatives, this guide will focus on a hypothetical screening scenario where this compound is being evaluated as a potential inhibitor of a protein kinase.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when screening this compound?
A1: The primary challenges include ensuring compound solubility in aqueous assay buffers, managing potential interference from the DMSO solvent, and establishing the stability of the compound under assay conditions. Carboxylic acid moieties can present solubility challenges depending on the pH of the assay buffer.[4]
Q2: How can I improve the solubility of this compound in my assay buffer?
A2: To improve solubility, consider the following:
-
pH Adjustment: The solubility of carboxylic acids is pH-dependent. Adjusting the assay buffer pH to be above the pKa of the carboxylic acid group will deprotonate it, increasing its aqueous solubility.
-
Co-solvents: While DMSO is the most common, small percentages of other co-solvents may be explored if compatible with your assay.
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO and use a minimal volume to achieve the final desired concentration in the assay. This keeps the final DMSO concentration low.
Q3: What is the recommended starting concentration range for screening this compound?
A3: For initial high-throughput screening, a common starting concentration is 10 µM. A dose-response curve should then be generated to determine the IC50 value, typically spanning a range from nanomolar to micromolar concentrations (e.g., 0.01 µM to 100 µM).
Q4: How can I be sure that the observed activity is not an artifact of DMSO?
A4: Include a vehicle control in all experiments, which contains the same final concentration of DMSO as the wells with your test compound. This will help to differentiate the effect of the compound from any effects of the solvent. It is also advisable to run a DMSO tolerance test for your specific cell line or assay to determine the maximum concentration that does not cause significant cytotoxicity or assay interference.
Q5: How should I assess the stability of this compound in my assay conditions?
A5: Compound stability can be assessed by incubating it in the assay buffer for the duration of the experiment. At various time points, the concentration of the compound can be measured using analytical techniques like HPLC-MS to ensure it is not degrading.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent pipetting- Compound precipitation- Uneven cell seeding (for cell-based assays) | - Use calibrated pipettes and proper technique.- Visually inspect plates for precipitation after compound addition. Consider lowering the final compound concentration or adjusting buffer pH.- Ensure a homogenous cell suspension and use appropriate cell seeding techniques. |
| No observable inhibition at expected concentrations | - Compound is inactive- Compound has low solubility- Compound has degraded- Incorrect assay setup | - Confirm the activity of a known inhibitor (positive control).- Address solubility issues as described in the FAQs.- Perform stability testing.- Review the experimental protocol and ensure all reagents were added correctly. |
| High background signal in the assay | - Autofluorescence of the compound- Assay buffer components interfering with the signal- Non-specific binding | - Measure the fluorescence of the compound alone in the assay buffer.- Test individual buffer components for interference.- Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer, if compatible with the assay. |
| Inconsistent results between experiments | - Variation in reagent preparation- Different passage numbers of cells (for cell-based assays)- Fluctuation in incubation times or temperatures | - Prepare fresh reagents for each experiment and use consistent protocols.- Use cells within a defined passage number range.- Ensure precise control over incubation parameters. |
Quantitative Data Summary
The following tables provide a template for organizing key quantitative data during assay optimization.
Table 1: DMSO Tolerance Test
| Final DMSO Concentration (%) | Cell Viability (%) | Assay Signal (Relative Units) |
| 0.0 (No DMSO) | 100 | 1.0 |
| 0.1 | 98 | 0.99 |
| 0.5 | 95 | 0.97 |
| 1.0 | 85 | 0.92 |
| 2.0 | 60 | 0.80 |
Table 2: Solubility Assessment in Assay Buffer (pH 7.4)
| Compound Concentration (µM) | Observation |
| 100 | Precipitation observed |
| 50 | Precipitation observed |
| 25 | Clear solution |
| 10 | Clear solution |
Table 3: Example Dose-Response Data for IC50 Determination
| Compound Concentration (µM) | % Inhibition |
| 100 | 98 |
| 30 | 92 |
| 10 | 75 |
| 3 | 52 |
| 1 | 20 |
| 0.3 | 5 |
| 0.1 | 1 |
Experimental Protocols
Protocol: Fluorescence Polarization (FP)-Based Kinase Inhibition Assay
This protocol is a general guideline for a competitive binding assay to screen for inhibitors of a protein kinase.
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer (a ligand that binds to the kinase's active site)
-
This compound (test compound)
-
Known kinase inhibitor (positive control)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
100% DMSO
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in 100% DMSO.
-
Dilute the compound further in assay buffer to create a 4x working solution.
-
-
Assay Setup:
-
Add 5 µL of 4x test compound or control (assay buffer with DMSO for negative control, 4x positive control for positive control) to the wells of the 384-well plate.
-
Add 5 µL of 4x kinase solution (diluted in assay buffer) to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to these wells.
-
Add 10 µL of 2x fluorescent tracer solution (diluted in assay buffer) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Hypothetical kinase signaling pathway inhibited by this compound.
Caption: Workflow for a fluorescence polarization-based kinase inhibition assay.
Caption: Troubleshooting decision tree for high variability in assay replicates.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hit2Lead | 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | CAS# 119778-44-8 | MFCD12027007 | BB-4033750 [hit2lead.com]
Validation & Comparative
Validating Anticancer Activity: A Comparative Guide to 4-Ethyl-1,3-thiazole-5-carboxylic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable anticancer properties. This guide provides a comparative analysis of the anticancer activity of various thiazole carboxylic acid derivatives, offering a benchmark for the evaluation of novel compounds like 4-Ethyl-1,3-thiazole-5-carboxylic acid. The data presented is compiled from multiple studies, providing a broad overview of the structure-activity relationships and mechanistic insights of this class of compounds.
Comparative Anticancer Activity of Thiazole Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against a panel of human cancer cell lines. This data allows for a direct comparison of the potency of different structural modifications on the thiazole core.
Table 1: IC50 Values (µM) of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones
| Compound | Substitution (R') | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference |
| 4a | H | 31.5 ± 1.91 | 51.7 ± 3.13 | [1] |
| 4b | Br | 28.0 ± 1.69 | 26.8 ± 1.62 | [1] |
| 4c | N=N-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 | [1] |
| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 | [1] |
Table 2: IC50 Values (µM) of Novel Thiazole-Naphthalene Derivatives
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| 5b | 0.48 ± 0.03 | 0.97 ± 0.13 | [2] |
| Colchicine (Standard) | - | - | [2] |
Table 3: IC50 Values (µg/mL) of Novel Thiazole Derivatives against SaOS-2 (Osteosarcoma) Cell Line
| Compound | IC50 (µg/mL) | Reference |
| 4b | 0.214 ± 0.009 | [3] |
| 4d | 0.212 ± 0.006 | [3] |
| 4i | 0.190 ± 0.045 | [3] |
Table 4: IC50 Values (µM) of Arylidene-Hydrazinyl-Thiazoles
| Compound | BxPC-3 (Pancreatic Cancer) | MOLT-4 (Leukemia) | MCF-7 (Breast Cancer) | Reference |
| 4m | 1.69 | 2.2 | 1.85 | [4] |
| 4n | >10 | >10 | >10 | [4] |
| 4r | 2.15 | 2.8 | 2.5 | [4] |
| Doxorubicin (Standard) | 0.183 | 0.25 | 0.5 | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key in vitro assays used to assess anticancer activity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C for at least 2 hours.[6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.[6]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[6]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[6]
Implicated Signaling Pathways in Thiazole-Mediated Anticancer Activity
The anticancer effects of thiazole derivatives are often attributed to their interaction with specific cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of this pathway can starve tumors of necessary nutrients.
MUC1 Signaling in Breast Cancer
Mucin 1 (MUC1) is a transmembrane protein that is overexpressed in many breast cancers and is associated with increased tumor aggressiveness and resistance to therapy.[8][9] It can interact with and modulate the signaling of receptor tyrosine kinases like EGFR.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. MUC1-mediated motility in breast cancer: a review highlighting the role of the MUC1/ICAM-1/Src signaling triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MUC1-C Oncoprotein as a Target in Breast Cancer; Activation of Signaling Pathways and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
"comparative study of 4-Ethyl-1,3-thiazole-5-carboxylic acid with other kinase inhibitors"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitory potential of 4-Ethyl-1,3-thiazole-5-carboxylic acid and its derivatives against other well-established kinase inhibitors. While direct experimental data for this compound is not extensively available in the public domain, this guide draws upon research on structurally similar thiazole-based carboxylic acid compounds that have shown promise as kinase inhibitors. The performance of these thiazole derivatives is compared with that of notable kinase inhibitors such as Dasatinib, Sorafenib, and the broad-spectrum inhibitor Staurosporine, supported by experimental data from published studies.
Introduction to Thiazole Derivatives as Kinase Inhibitors
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, including the ATP-binding site of protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery. Thiazole derivatives have emerged as a promising class of kinase inhibitors, with several compounds demonstrating potent and selective inhibition of various kinases involved in oncogenic signaling pathways.[2] This guide focuses on the comparative analysis of 1,3-thiazole-5-carboxylic acid derivatives, a subclass of thiazoles that has shown specific inhibitory activity against key kinases such as Casein Kinase 2 (CK2).[3][4]
Quantitative Comparison of Kinase Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for selected thiazole-based carboxylic acid derivatives and other well-known kinase inhibitors against a panel of kinases.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 1,3-Thiazole-5-carboxylic Acid Derivative (cpd 33) | CK2 | 0.4 | [3] |
| 4-(Thiazol-5-yl)benzoic acid derivative | CK2α | 0.014-0.017 | [5] |
| 4-(Thiazol-5-yl)benzoic acid derivative | CK2α' | 0.0046-0.010 | [5] |
Table 1: Kinase Inhibitory Activity of Thiazole-Based Carboxylic Acid Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | ABL1 | <1 | [6] |
| SRC | <1 | [6] | |
| LCK | <1 | [6] | |
| KIT | 1.5 | [6] | |
| PDGFRα | 2.5 | [6] | |
| PDGFRβ | 1.8 | [6] | |
| VEGFR2 | - | - | |
| Sorafenib | Raf-1 | 6 | [7] |
| B-Raf | 22 | [8] | |
| B-Raf (V600E) | 38 | [8] | |
| VEGFR2 | 90 | [7] | |
| VEGFR3 | 20 | [7] | |
| PDGFRβ | 57 | [7] | |
| c-Kit | 68 | [8] | |
| Staurosporine | PKC | 0.7 | [9][10] |
| PKA | 7 | [9] | |
| PKG | 8.5 | [9] | |
| p60v-src | 6 | ||
| CaM Kinase II | 20 | ||
| CK2 | >1000 | [11] |
Table 2: Kinase Inhibitory Profile of Selected Kinase Inhibitors
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay, based on methodologies commonly used in the referenced studies to determine kinase inhibition.
Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound derivative)
-
ATP (Adenosine triphosphate), often radiolabeled with ³²P or ³³P for traditional assays, or used in conjunction with fluorescence/luminescence-based detection methods.
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity)
-
Stop solution (e.g., phosphoric acid, EDTA)
-
Detection reagents (specific to the assay format, e.g., scintillation cocktail, antibodies for ELISA, or reagents for luminescence-based ATP detection)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent, typically DMSO.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific protein kinase, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Kinase Reaction: Initiate the reaction by adding the kinase substrate and ATP to each well.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Detection and Quantification:
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated radiolabeled ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based ATP Assay (e.g., Kinase-Glo®): Measure the amount of remaining ATP, which is inversely proportional to kinase activity.
-
Fluorescence Resonance Energy Transfer (FRET) Assay: Use a labeled substrate where phosphorylation by the kinase leads to a change in the FRET signal.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways in which the targeted kinases play a crucial role. These diagrams were generated using the Graphviz DOT language.
Caption: Simplified overview of the CK2 signaling pathway.[12][13]
Caption: Key signaling cascades downstream of VEGFR2 activation.[14][15][16]
Caption: Simplified EGFR/HER2 signaling network.[1][17][18][19]
Caption: General workflow for an in vitro kinase inhibition assay.[20][21]
Conclusion
Derivatives of 1,3-thiazole-5-carboxylic acid have demonstrated potent inhibitory activity against protein kinase CK2, a key regulator of numerous cellular processes implicated in cancer.[3][4] The low micromolar and even nanomolar IC50 values of these compounds highlight the potential of the thiazole-5-carboxylic acid scaffold for the development of targeted kinase inhibitors.[3][5] When compared to multi-kinase inhibitors like Dasatinib and Sorafenib, the thiazole derivatives appear to offer a more targeted inhibition profile, which could translate to fewer off-target effects. However, it is important to note that the breadth of kinases tested for the thiazole derivatives is currently limited. Staurosporine, while a potent pan-kinase inhibitor, lacks the selectivity desirable for a therapeutic agent.[11]
Further investigation into the kinase selectivity profile of this compound and its optimized derivatives is warranted. A comprehensive screening against a broad panel of kinases will be crucial to fully understand their therapeutic potential and to identify any potential off-target activities. The methodologies and comparative data presented in this guide provide a foundational framework for such future research and development efforts in the pursuit of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. oncology-central.com [oncology-central.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. protocols.io [protocols.io]
- 21. 2.15. In Vitro Kinase Assay [bio-protocol.org]
"in vivo efficacy of 4-Ethyl-1,3-thiazole-5-carboxylic acid derivatives"
Thiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] While specific in vivo efficacy data for 4-Ethyl-1,3-thiazole-5-carboxylic acid derivatives is not extensively available in the provided literature, a wealth of information exists for other substituted thiazole derivatives, demonstrating their potential as antibacterial, anti-inflammatory, and anticancer agents.[3][4][5] This guide provides a comparative overview of the in vivo performance of various thiazole derivatives, supported by experimental data and methodologies.
Antibacterial Activity
Thiazole compounds have shown potent antimicrobial activity, particularly against drug-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[3]
Comparison of In Vivo Antibacterial Efficacy of Thiazole Derivatives
| Compound | Animal Model | Bacterial Strain | Dosing Regimen | Efficacy | Reference Compound | Efficacy of Reference |
| Lead Thiazole Compound 1 | Murine skin infection | MRSA | Topical application | >90% reduction in MRSA burden | Mupirocin | Similar to lead compound |
| Thiazole Analogue 2 | Murine skin infection | MRSA | Topical application | >90% reduction in MRSA burden | Mupirocin | Similar to analogue |
| Thiazole Analogue 3 | Murine skin infection | MRSA | Topical application | >90% reduction in MRSA burden | Mupirocin | Similar to analogue |
Experimental Protocol: Murine Skin Infection Model for MRSA [3]
A murine skin infection model was utilized to evaluate the in vivo antibacterial efficacy of the thiazole compounds.
Anti-inflammatory Activity
Several thiazole derivatives have demonstrated significant anti-inflammatory properties in vivo, often evaluated using the carrageenan-induced rat paw edema model.[6][7][8]
Comparison of In Vivo Anti-inflammatory Efficacy of Thiazole Derivatives
| Compound | Animal Model | Method of Induction | Efficacy (% Inhibition of Edema) | Reference Compound | Efficacy of Reference |
| N-(benzo[d]thiazol-2-yl)-2-(substituted)acetamide derivatives (10-13) | Rat | Carrageenan-induced paw edema | ~84-93% of indomethacin's effect | Indomethacin | Standard |
| Nitro-substituted thiazole derivative (3c) | Rat | Carrageenan-induced paw edema | Up to 44% | Nimesulide | Standard |
| Nitro-substituted thiazole derivative (3d) | Rat | Carrageenan-induced paw edema | Up to 41% | Nimesulide | Standard |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema [7][8]
This widely used model assesses the anti-inflammatory activity of compounds by measuring the reduction of localized edema induced by carrageenan.
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer potential, with some compounds showing efficacy in inhibiting tumor cell migration and invasion.[5][9][10]
Comparison of In Vivo Anticancer Efficacy of Thiazole Derivatives
| Compound | Animal Model | Cancer Cell Line | Efficacy |
| Thiazole derivative 5k | Chick embryo chorioallantoic membrane (CAM) | MDA-MB-231 (Breast Cancer) | Inhibition of angiogenesis |
Experimental Protocol: Chick Embryo Chorioallantoic Membrane (CAM) Assay [9]
The CAM assay is an in vivo model used to study angiogenesis and the anti-angiogenic effects of compounds.
While the direct in vivo efficacy of this compound derivatives remains to be elucidated, the broader family of thiazole derivatives demonstrates significant therapeutic potential across various disease areas. The data presented here underscores the importance of continued research into this versatile chemical scaffold for the development of new and effective therapeutic agents.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 4. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 8. wjpmr.com [wjpmr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4-Ethyl-1,3-thiazole-5-carboxylic Acid Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Ethyl-1,3-thiazole-5-carboxylic acid analogs, drawing insights from studies on structurally related thiazole derivatives. The information presented herein is intended to guide the rational design of novel anticancer agents based on the thiazole scaffold.
Introduction to Thiazole Derivatives in Drug Discovery
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide focuses on analogs of this compound, a scaffold with potential for development as a therapeutic agent. While direct and extensive SAR studies on this specific ethyl-substituted core are limited in publicly available literature, valuable insights can be extrapolated from research on analogs with different substituents at the 4-position and modifications of the carboxylic acid group.
Structure-Activity Relationship (SAR) Analysis
The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and its appended functionalities. The following sections summarize key SAR findings from studies on related 4-substituted-1,3-thiazole-5-carboxamide derivatives, which can serve as a basis for predicting the activity of 4-ethyl analogs.
Influence of Substituents at the 4-Position
The substituent at the 4-position of the thiazole ring plays a crucial role in modulating the anticancer activity. While direct data for an ethyl group is scarce, studies on analogs with other small alkyl or electron-withdrawing groups provide valuable comparative information. For instance, research on 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives has shown that the trifluoromethyl group at the 4-position contributes to cytotoxic activity against various cancer cell lines.[2] In contrast, some studies on antimicrobial thiazoles suggest that the presence of an ethyl carboxylate substituent in the fifth position of the thiazole ring slightly decreased the overall antimicrobial activity compared to other analogs.[4] This indicates that the electronic and steric properties of the substituent at this position are critical determinants of activity. The ethyl group, being a small, electron-donating alkyl group, would be expected to confer different properties compared to the strongly electron-withdrawing trifluoromethyl group.
Modifications of the Carboxamide Moiety
The carboxylic acid at the 5-position is frequently derivatized to the corresponding carboxamide to enhance biological activity. The nature of the substituent on the amide nitrogen is a key determinant of potency.
For example, in a series of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives, the substitution on the phenyl ring of the carboxamide moiety significantly impacted anticancer activity. The highest activity (48% inhibition against A-549 cells) was observed with a 4-chloro-2-methylphenyl amido substituted thiazole.[2] This highlights the importance of the lipophilic and electronic character of the amide substituent.
Quantitative Biological Data
To facilitate a comparative analysis, the following table summarizes the anticancer activity of selected 4-substituted thiazole-5-carboxamide analogs from various studies. It is important to note that these are not direct analogs of this compound but provide a valuable reference for understanding the impact of substitutions on the thiazole core.
| Compound ID | 4-Position Substituent | Amide Substituent | Cell Line | Activity (IC50 in µM or % Inhibition) | Reference |
| 8c | -CF3 | 4-chloro-2-methylphenyl | A-549 | 48% inhibition @ 5 µg/mL | [2] |
| 8f | -CF3 | Not specified in abstract | A-549 | 40% inhibition @ 5 µg/mL | [2] |
| 6d | Not specified in abstract | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | K563 | Comparable to dasatinib | [5][6] |
| 6d | Not specified in abstract | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | MCF-7 | 20.2 | [5][6] |
| 6d | Not specified in abstract | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | HT-29 | 21.6 | [5][6] |
| 2b | -CH3 | Not specified in abstract | COLO205 | 30.79 | [7] |
| 2b | -CH3 | Not specified in abstract | B16F1 | 74.15 | [7] |
| 4c | Not specified in abstract | Not specified in abstract | MCF-7 | 2.57 | [8] |
| 4c | Not specified in abstract | Not specified in abstract | HepG2 | 7.26 | [8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing biological data. The following is a representative protocol for an in vitro cytotoxicity assay commonly used to evaluate the anticancer activity of thiazole derivatives.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (thiazole analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Signaling Pathways and Mechanistic Insights
Several thiazole-based anticancer agents have been reported to exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by thiazole analogs.
Experimental Workflow for Drug Discovery
The discovery and development of novel anticancer agents based on the this compound scaffold would typically follow a structured workflow.
Caption: A typical experimental workflow for the discovery and development of novel thiazole-based anticancer agents.
Conclusion
While direct SAR studies on this compound analogs are not extensively documented, a comparative analysis of related thiazole derivatives provides valuable guidance for future drug design efforts. The available data underscore the importance of substitutions at the 4-position and on the 5-carboxamide moiety in modulating anticancer activity. Further synthesis and biological evaluation of a focused library of 4-ethyl analogs are warranted to fully elucidate the SAR of this specific scaffold and to identify lead compounds for further development as potential anticancer therapeutics. The provided experimental protocols and workflow offer a framework for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling the Antimicrobial Power of Thiazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance.[1][2] Thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogenic microorganisms.[3][4] This guide provides a comparative analysis of the antimicrobial spectrum of different thiazole compounds, supported by experimental data and detailed methodologies, to aid in the development of next-generation antimicrobial therapies.
Comparative Antimicrobial Spectrum of Thiazole Derivatives
The antimicrobial efficacy of thiazole compounds is significantly influenced by the nature and position of substituents on the thiazole ring.[5][6] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against a panel of clinically relevant bacteria and fungi, offering a clear comparison of their potency.
| Compound Class | Specific Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Thiazole-Pyrazoline Hybrids | Compound 56 | Staphylococcus aureus | 8-16 | [5] |
| Escherichia coli | 8-16 | [5] | ||
| Pseudomonas aeruginosa | 8-16 | [5] | ||
| Acinetobacter baumannii | 8-16 | [5] | ||
| Candida albicans | 32 | [5] | ||
| Compound 55 | Staphylococcus aureus | 16-32 | [5] | |
| Escherichia coli | 16-32 | [5] | ||
| Pseudomonas aeruginosa | 16-32 | [5] | ||
| Acinetobacter baumannii | 16-32 | [5] | ||
| Candida albicans | 32 | [5] | ||
| 2-Phenylacetamido-Thiazole Derivatives | Compound 16 | Escherichia coli | 1.56-6.25 | [4] |
| Pseudomonas aeruginosa | 1.56-6.25 | [4] | ||
| Bacillus subtilis | 1.56-6.25 | [4] | ||
| Staphylococcus aureus | 1.56-6.25 | [4] | ||
| Thiazole Hydrazine Derivatives | Compounds 4a-4l | Escherichia coli | Active | [7] |
| Candida albicans | Active | [7] | ||
| Benzo[d]thiazole Derivatives | Compound 13 | Gram-positive bacteria | 50-75 | [8] |
| Gram-negative bacteria | 50-75 | [8] | ||
| Fungi | 50-75 | [8] | ||
| Compound 14 | Gram-positive bacteria | 50-75 | [8] | |
| Gram-negative bacteria | 50-75 | [8] | ||
| Fungi | 50-75 | [8] |
Mechanism of Action: Targeting Bacterial DNA Gyrase
Several thiazole derivatives exert their antimicrobial effect by inhibiting essential bacterial enzymes. One key target is DNA gyrase, an enzyme crucial for DNA replication, recombination, and repair in bacteria.[1][2] The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by thiazole compounds.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, a commonly used procedure.[9]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the thiazole compounds in a suitable solvent (e.g., DMSO).
- Bacterial/Fungal Strains: Culture the desired microbial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Growth Media: Prepare sterile broth medium.
- 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
2. Inoculum Preparation:
- Dilute the overnight microbial culture in fresh broth to achieve a standardized concentration (e.g., approximately 5 x 10^5 CFU/mL for bacteria).
3. Serial Dilution of Test Compounds:
- Add a specific volume of sterile broth to all wells of the microtiter plate, except for the first column.
- Add the stock solution of the test compound to the first well of each row and perform a two-fold serial dilution across the plate.
4. Inoculation:
- Add the prepared microbial inoculum to all wells containing the serially diluted compounds.
- Include a positive control (inoculum without any compound) and a negative control (broth without inoculum) on each plate.
5. Incubation:
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
6. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader to measure optical density.
A[label="Prepare Stock Solutions\nof Thiazole Compounds", fillcolor="#F1F3F4"];
B[label="Prepare Standardized\nMicrobial Inoculum", fillcolor="#F1F3F4"];
C [label="Perform 2-Fold Serial Dilutions\nin 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Inoculate Wells with\nMicrobial Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="Incubate at Optimal\nTemperature and Time", fillcolor="#FBBC05"];
F [label="Visually or Spectrophotometrically\nDetermine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> C;
B -> D;
C -> D;
D -> E;
E -> F;
}
Caption: Experimental workflow for MIC determination.
This guide highlights the significant potential of thiazole derivatives as a source of new antimicrobial drugs. The provided data and protocols offer a solid foundation for researchers to build upon in their efforts to combat infectious diseases. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and spectrum of these promising compounds.[5][6]
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity Profiling of 4-Ethyl-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for the cross-reactivity of 4-Ethyl-1,3-thiazole-5-carboxylic acid is not extensively available in public literature. This guide therefore serves as a comprehensive framework, outlining a best-practice approach for the systematic cross-reactivity profiling of this, or similar, novel chemical entities. The data presented is illustrative, designed to guide researchers in experimental design and data interpretation.
Introduction
This compound is a small molecule belonging to the thiazole class of heterocyclic compounds. Thiazole rings are prevalent scaffolds in medicinal chemistry, found in a variety of approved drugs and clinical candidates. While the primary target and mechanism of action of a novel compound are the focus of initial discovery efforts, a thorough understanding of its off-target interactions is critical for progressing a candidate through the development pipeline. Unforeseen cross-reactivity can lead to toxicity, adverse side effects, or even reveal novel therapeutic opportunities.
This guide provides a comparative framework for the cross-reactivity profiling of This compound (Compound X) against two hypothetical alternatives:
-
Alternative A (Structural Analog): 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid, a closely related molecule to assess how minor structural changes impact selectivity.
-
Alternative B (Functional Analog): A non-thiazole-containing compound, hypothetically sharing the same primary pharmacological target as Compound X, to compare selectivity profiles across different scaffolds.
The objective is to present a tiered experimental approach, from broad panel screening to detailed biophysical and cellular characterization, providing a robust dataset for informed decision-making in a drug development program.
Tier 1: Broad Panel Screening for Off-Target Liability
The initial step in cross-reactivity profiling is to screen the compound against large, well-characterized panels of common off-target classes. This provides a broad overview of potential liabilities. Several commercial services offer comprehensive screening panels.
Data Summary: Tier 1 Broad Panel Screening
The following table illustrates hypothetical results from broad panel screens for Compound X and its alternatives at a single high concentration (e.g., 10 µM). The data is presented as percent inhibition (%I) or percent of control. Significant hits (e.g., >50% inhibition) are highlighted for progression to Tier 2 analysis.
| Target Class | Panel Provider (Example) | Assay Type | Compound X (%I @ 10 µM) | Alternative A (%I @ 10 µM) | Alternative B (%I @ 10 µM) |
| Kinases | Eurofins Discovery (KINOMEscan®) | Binding Assay | 5 (avg. across panel) | 8 (avg. across panel) | 3 (avg. across panel) |
| Specific Hit: Kinase Y | 78 | 45 | <5 | ||
| GPCRs | Eurofins Discovery (gpcrMAX™) | Functional Assay | <10 (avg. across panel) | <10 (avg. across panel) | 15 (avg. across panel) |
| Specific Hit: GPCR Z | 25 | 65 | <10 | ||
| Ion Channels | Charles River Laboratories | Electrophysiology | <5 (avg. across panel) | <5 (avg. across panel) | <5 (avg. across panel) |
| hERG Channel | 12 | 15 | 8 | ||
| Nuclear Receptors | INDIGO Biosciences | Transactivation Assay | <10 (avg. across panel) | <10 (avg. across panel) | <10 (avg. across panel) |
| CYP450 Enzymes | WuXi AppTec | LC-MS/MS | |||
| CYP3A4 | 85 | 92 | 25 | ||
| CYP2D6 | 30 | 35 | 15 |
Tier 2: Hit Validation and Potency Determination
Hits identified in Tier 1 screening require confirmation and quantification. This involves generating concentration-response curves to determine the potency (IC50 or Kd) of the interaction.
Data Summary: Tier 2 Potency Determination
This table summarizes hypothetical potency data for the off-target hits identified in Tier 1.
| Off-Target | Assay Type | Parameter | Compound X | Alternative A | Alternative B |
| Kinase Y | TR-FRET Binding | Kd (nM) | 850 | >10,000 | >20,000 |
| GPCR Z | Calcium Flux | IC50 (nM) | >10,000 | 1,200 | >20,000 |
| CYP3A4 | Fluorometric | IC50 (µM) | 1.5 | 0.8 | 15.2 |
Tier 3: Biophysical and Cellular Characterization
For confirmed, potent off-target interactions, further biophysical and cellular assays are necessary to understand the mechanism and physiological relevance of the interaction.
Data Summary: Tier 3 Mechanistic Studies
| Off-Target | Assay Type | Parameter | Compound X | Alternative A | Alternative B |
| Kinase Y | Surface Plasmon Resonance (SPR) | KD (nM) | 910 | Not Determined | Not Determined |
| kon (1/Ms) | 1.2 x 105 | - | - | ||
| koff (1/s) | 1.1 x 10-1 | - | - | ||
| Kinase Y | Cellular Thermal Shift Assay (CETSA®) | ΔTm (°C) | +3.5 | - | - |
| CYP3A4 | Time-Dependent Inhibition (TDI) | kinact/KI | No TDI Observed | No TDI Observed | No TDI Observed |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data.
Broad Panel Screening (General Protocol)
-
Objective: To identify potential off-target interactions across major protein families.
-
Methodology: Utilize a commercial service such as Eurofins Discovery's KINOMEscan® for kinases or gpcrMAX™ for GPCRs.[1][2]
-
Provide the test compound (Compound X, Alternative A, Alternative B) at a specified concentration and quantity.
-
Compounds are typically screened at a single high concentration (e.g., 10 µM) in duplicate.
-
For binding assays (e.g., KINOMEscan®), the ability of the test compound to displace a proprietary ligand from the kinase active site is measured.[1]
-
For functional assays (e.g., gpcrMAX™), the compound is tested for both agonist and antagonist activity, often by measuring second messenger changes like calcium flux or cAMP levels.[2]
-
Data is reported as percent inhibition or percent of control relative to a vehicle control.
-
hERG Channel Inhibition Assay (Automated Patch Clamp)
-
Objective: To assess the risk of cardiac QT prolongation.
-
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).[3]
-
Platform: Employ an automated patch-clamp system like the QPatch or SyncroPatch.[3]
-
Procedure:
-
Establish a stable whole-cell recording from a hERG-expressing cell.[4]
-
Record baseline hERG currents in a vehicle control solution.
-
Apply a voltage protocol to elicit the characteristic hERG tail current.[4]
-
Perfuse the cell with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG tail current at each concentration.
-
-
Data Analysis: Calculate the percent inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the potential for drug-drug interactions via metabolic pathways.
-
Methodology:
-
Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.[5]
-
Probe Substrates: Use a cocktail of specific fluorescent or LC-MS/MS-detectable probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[6]
-
Procedure:
-
Pre-incubate human liver microsomes with a range of concentrations of the test compound.
-
Initiate the metabolic reaction by adding the probe substrate cocktail and an NADPH-regenerating system.
-
Incubate at 37°C for a specified time.
-
Stop the reaction (e.g., with acetonitrile).
-
Analyze the formation of the specific metabolite for each isoform using LC-MS/MS.[7]
-
-
Data Analysis: Determine the IC50 value for each CYP isoform by plotting the percent inhibition of metabolite formation against the test compound concentration.
-
Surface Plasmon Resonance (SPR) for Hit Confirmation
-
Objective: To determine the binding kinetics (on- and off-rates) and affinity (KD) of an interaction.
-
Methodology:
-
Immobilization: Covalently immobilize the purified recombinant off-target protein (e.g., Kinase Y) onto a sensor chip surface.[8]
-
Binding Measurement:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the test compound (analyte) over the surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.[9]
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Cellular Thermal Shift Assay (CETSA®)
-
Objective: To confirm target engagement within a cellular environment.
-
Methodology:
-
Cell Treatment: Treat intact cells with either the vehicle (DMSO) or the test compound at a desired concentration.[10]
-
Heating: Heat aliquots of the treated cell suspension across a temperature gradient (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.[10]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining in the supernatant at each temperature using a specific antibody via Western blot or an AlphaScreen® assay.[11]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A positive shift in the melting temperature (Tm) for the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.[12]
-
Visualizations
Experimental Workflow Diagram
Caption: A tiered workflow for systematic cross-reactivity profiling.
Hypothetical Signaling Pathway Interaction
References
- 1. ambitbio.com [ambitbio.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. benchchem.com [benchchem.com]
- 5. lnhlifesciences.org [lnhlifesciences.org]
- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Benchmarking a Novel Thiazole Compound Against Known Antibiotics: A Comparative Guide
Disclaimer: This guide benchmarks a representative, hypothetical thiazole derivative, 4-Ethyl-1,3-thiazole-5-carboxylic acid (ETC-H) , against established antibiotics. The experimental data presented for ETC-H is illustrative and compiled from published research on structurally similar thiazole compounds to demonstrate a potential comparative framework. Currently, there is no publicly available experimental data for the antimicrobial activity of this compound itself.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5][6][7] This guide provides a comparative analysis of the hypothetical compound this compound (ETC-H) against three widely used antibiotics: Ampicillin, Ciprofloxacin, and Vancomycin. The comparison is based on key in vitro metrics of antimicrobial efficacy, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the hypothetical MIC and MBC values for ETC-H against common Gram-positive and Gram-negative bacteria, alongside typical MIC values for the benchmark antibiotics. Lower values indicate greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | ETC-H (Hypothetical) | Ampicillin | Ciprofloxacin | Vancomycin |
| Escherichia coli (ATCC 25922) | 8 | 4[2] | 0.015[1] | >256[6] |
| Staphylococcus aureus (ATCC 29213) | 4 | 0.8[2] | 0.6[1] | 1[8] |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | >256 | 0.15[1] | >256[9] |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | ETC-H (Hypothetical) |
| Escherichia coli (ATCC 25922) | 16 |
| Staphylococcus aureus (ATCC 29213) | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Test compounds (ETC-H and benchmark antibiotics)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (containing only the bacterial suspension in MHB) and a negative control well (containing only sterile MHB) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) compared to the positive control.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Procedure:
-
Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
This aliquot is sub-cultured onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth or a ≥99.9% reduction in the initial inoculum count.
Visualizations
Experimental Workflow
Caption: Workflow for determining MIC and MBC.
Potential Signaling Pathway: Inhibition of Bacterial Cell Division
Some thiazole derivatives have been shown to exert their antibacterial effect by targeting the FtsZ protein, which is crucial for bacterial cell division.[4][8][10][11]
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Targeting of Escherichia coli with Vancomycin-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased susceptibility of Pseudomonas aeruginosa to ciprofloxacin in the presence of vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations [frontiersin.org]
- 11. youtube.com [youtube.com]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Anti-Inflammatory Activity of Thiazole-5-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of a series of thiazole derivatives, which serve as analogs to 4-Ethyl-1,3-thiazole-5-carboxylic acid. These compounds have been evaluated for their ability to inhibit key enzymes in the inflammatory cascade and for their efficacy in a preclinical model of acute inflammation.
Table 1: In Vitro Enzyme Inhibition Data for Thiazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Analog 6l | COX-1 | 5.55 | 0.016 |
| COX-2 | 0.09 | ||
| 5-LOX | 0.38 | ||
| Celecoxib | COX-1 | 15.0 | 0.005 |
| COX-2 | 0.075 | ||
| Indomethacin | COX-1 | 0.1 | 20 |
| COX-2 | 2.0 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The selectivity index is a ratio of IC₅₀ values, indicating the compound's preference for inhibiting COX-2 over COX-1.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control | - | 0 |
| Analog 6l | 10 | 60.82 |
| Indomethacin | 10 | 65.45 |
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of a compound. The percentage of inhibition reflects the reduction in paw swelling compared to the control group.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
Objective: To determine the in vitro inhibitory activity of the test compounds against COX-1, COX-2, and 5-LOX enzymes.
Methodology:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. 5-LOX enzyme is typically sourced from potato tubers or recombinant systems.
-
Assay Principle: The assay measures the initial rate of oxygen consumption by the respective enzymes. The test compounds are pre-incubated with the enzyme, followed by the addition of the substrate, arachidonic acid.
-
Detection: An oxygen electrode is used to monitor the consumption of oxygen. The inhibitory activity is calculated as the percentage of reduction in oxygen consumption in the presence of the test compound compared to the vehicle control.
-
IC₅₀ Determination: Various concentrations of the test compounds are used to generate a dose-response curve, from which the IC₅₀ value is calculated using non-linear regression analysis.[1]
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of the test compounds.
Methodology:
-
Animals: Male Wistar rats (150-180 g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Induction of Inflammation: Acute inflammation is induced by injecting 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Drug Administration: The test compounds and the standard drug (Indomethacin) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.[1]
Visualizing the Mechanism of Action
The anti-inflammatory effects of the studied thiazole derivatives are primarily attributed to their inhibition of the COX and LOX enzymes, which are crucial in the arachidonic acid signaling pathway. The following diagram illustrates this pathway and the points of intervention by these inhibitors.
Caption: Arachidonic Acid Inflammatory Pathway and Inhibition by Thiazole Derivatives.
References
Comparative Cytotoxicity of Thiazole Derivatives on Normal vs. Cancer Cells: A General Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a general comparison of the cytotoxicity of thiazole carboxylic acid derivatives on normal versus cancer cells based on available literature for structurally related compounds. Specific experimental data for 4-Ethyl-1,3-thiazole-5-carboxylic acid is not currently available in the public domain. The information presented herein is intended to serve as a general reference for researchers interested in the anticancer potential of the broader class of thiazole derivatives.
Thiazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] The thiazole ring is a core structural motif in several clinically used drugs and numerous investigational agents. The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with crucial signaling pathways in cancer cells.[2][4][5][6] A critical aspect of anticancer drug development is selective cytotoxicity, where a compound is more toxic to cancer cells than to normal, healthy cells. Several studies on various thiazole derivatives have demonstrated a degree of selectivity, highlighting their therapeutic potential.[1][4]
Quantitative Cytotoxicity Data
While specific IC50 values for this compound are not available, the following table summarizes representative data for other thiazole derivatives to illustrate the typical range of cytotoxic activity observed in cancer cell lines. It is important to note that these values can vary significantly based on the specific chemical structure of the derivative, the cancer cell line tested, and the experimental conditions.
| Thiazole Derivative Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Thiazolo[5,4-d]pyrimidine | A549 (Lung) | 1.4 | - | - | - | [6] |
| Thiazolo[5,4-d]pyrimidine | NCI-H322 (Lung) | 7.1 | - | - | - | [6] |
| Thiazolo[5,4-d]pyrimidine | A431 (Epidermal) | 3.1 | - | - | - | [6] |
| Thiazolo[5,4-d]pyrimidine | T98G (Glioblastoma) | 3.4 | - | - | - | [6] |
| Thiazole-Phthalimide | MCF-7 (Breast) | 0.2 | - | - | - | [7] |
| Thiazole-Phthalimide | MDA-MB-468 (Breast) | 0.6 | - | - | - | [7] |
| Thiazole-Phthalimide | PC-12 (Pheochromocytoma) | 0.43 | - | - | - | [7] |
| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | Varies | CHO-K1, HaCaT | Varies | Not specified | [8] |
| Thiazole/Thiadiazole Carboxamide | A549, HT-29, MDA-MB-231 | 0.68 - 3.94 | HUVEC, FHC | Higher than cancer cells | Favorable | [9] |
Note: The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The table highlights that specific data on normal cell lines is often limited in initial screening studies.
Experimental Protocols
The most common method for assessing the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding:
-
Cancer and normal cells are separately seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
-
Visualizing Experimental and Biological Processes
To better understand the workflow and potential mechanisms of action, the following diagrams are provided.
Conclusion
Thiazole derivatives represent a promising scaffold for the development of novel anticancer agents. While direct comparative cytotoxicity data for this compound on normal versus cancer cells is not yet available, the broader class of thiazole compounds has demonstrated significant and, in some cases, selective cytotoxic activity against various cancer cell lines. The primary mechanism of action is often the induction of apoptosis through the intrinsic pathway. Further research is warranted to synthesize and evaluate the specific cytotoxic profile and mechanism of action of this compound to determine its potential as a selective anticancer agent. The standardized experimental protocols, such as the MTT assay, provide a robust framework for such future investigations.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Ethyl-1,3-thiazole-5-carboxylic Acid: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct procedures for handling and disposing of specialized compounds like 4-Ethyl-1,3-thiazole-5-carboxylic acid is paramount. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this substance.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause skin and serious eye irritation.[1][2] Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, immediately flush the affected area with plenty of water.[1][2] If irritation persists, seek medical attention.[1][2]
Step-by-Step Disposal Protocol
The universally recommended method for the disposal of this compound is to use a licensed and approved waste disposal company.[1][2] Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containment and Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.
-
Ensure the container is tightly closed to prevent accidental spills or the release of dust.[2]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a certified chemical waste disposal contractor to schedule a pickup.
-
Provide them with the safety data sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Decontamination of Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse and placing it in a sanitary landfill.[3]
-
Crucially, do not discharge this compound or its containers into sewer systems or waterways.[2][3] This substance can be very toxic to aquatic life with long-lasting effects.
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound, such as permissible concentrations for different waste streams, are not detailed in the provided safety data sheets. These limits are typically determined by local and national regulations. Always consult your local regulatory bodies and institutional EHS guidelines for specific quantitative disposal requirements.
| Parameter | Guideline | Source |
| Primary Disposal Method | Entrust to a licensed chemical waste disposal company. | [1][2] |
| Environmental Discharge | Do not allow entry into drains, waterways, or soil. | [2][3] |
| Container Disposal | Triple-rinse and dispose of in accordance with local regulations. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Ethyl-1,3-thiazole-5-carboxylic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Ethyl-1,3-thiazole-5-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Goggles must be worn at all times when handling the compound.[3] A face shield is required when there is a risk of splashing or dust generation.[3][4] |
| Skin and Body Protection | Nitrile rubber gloves (disposable) and a flame-resistant lab coat. | Inspect gloves for any tears or perforations before use.[4] Change gloves immediately if contaminated. For extended handling, consider double-gloving. Lab coats should be fully buttoned. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid outside of a certified chemical fume hood or if dust generation is likely. Ensure proper fit testing and training for respirator use. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Footwear should cover the entire foot to protect against spills. |
Experimental Protocol: Safe Handling Procedure
Adherence to a strict, step-by-step procedure is critical for minimizing risk during the handling of this compound.
1. Preparation and Pre-Handling Check:
- Ensure a calibrated and certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible and unobstructed.
- Assemble all necessary equipment and reagents before introducing the chemical.
- Don all required personal protective equipment as detailed in the table above.
2. Handling the Compound:
- All weighing and transfers of the solid compound must be conducted within a chemical fume hood to control dust and vapors.
- Use spark-proof tools and equipment.
- Avoid creating dust. If dust is generated, gently clean the area with a damp cloth; do not dry sweep.
- Keep the container tightly closed when not in use.
3. Post-Handling and Decontamination:
- Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. Use an appropriate solvent followed by a thorough wash with soap and water.
- Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Operational and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Waste Disposal:
-
All waste materials, including contaminated PPE, weighing paper, and excess chemical, must be disposed of as hazardous chemical waste.
-
Do not discharge into drains or the environment.[2]
-
The waste should be collected in a clearly labeled, sealed container.
-
Arrange for disposal through a licensed and certified hazardous waste management company, following all local, state, and federal regulations.
Safe Handling Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
